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  • Product: 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid
  • CAS: 90610-30-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. While this compound is available commercially, detailed experimental data regarding its synthesis, physicochemical properties, and biological activity is not extensively documented in publicly available scientific literature. This guide consolidates the existing information from chemical databases and provides a theoretical framework based on the well-established chemistry of the 2-hydroxypyridine-4-carboxylic acid scaffold. The document aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule in various scientific disciplines, particularly in medicinal chemistry and material science.

Chemical Identity and Structure

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, also known as 6-isopropyl-2-hydroxynicotinic acid, is a substituted pyridine derivative. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and an isopropyl substituent on the pyridine ring, suggests a range of potential chemical and biological activities.

Key Identifiers:

IdentifierValue
CAS Number 90610-30-3[1]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [3]
Canonical SMILES CC(C)C1=CC(=CC(=O)N1)C(=O)O[2]
InChI InChI=1S/C9H11NO3/c1-5(2)7-3-6(9(12)13)4-8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13)[2]
IUPAC Name 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

Structural Representation:

The chemical structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is depicted below. The core of the molecule is a pyridine ring, which is substituted at positions 2, 4, and 6.

Figure 1: Chemical structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

A critical feature of the 2-hydroxypyridine moiety is its existence in tautomeric equilibrium with its corresponding pyridone form, 6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This equilibrium can be influenced by factors such as the solvent, pH, and temperature. For many similar compounds, the pyridone tautomer is favored in the solid state and in polar solvents. This tautomerism is a key consideration for its reactivity and biological interactions.[4]

Predicted Physicochemical Properties

Due to the lack of published experimental data, the following physicochemical properties are predicted based on computational models. These values should be used as estimations and require experimental validation.

PropertyPredicted ValueSource
XlogP 0.6PubChem[2]
Monoisotopic Mass 181.0739 g/mol PubChem[2]

The predicted XlogP value suggests that the compound has a relatively balanced lipophilicity, which could be favorable for drug development, potentially influencing its absorption and distribution characteristics.

Synthesis and Reactivity

Synthesis

One potential synthetic route could involve the construction of the substituted pyridine ring through a multi-component reaction, followed by functional group manipulations. For instance, a Hantzsch-like pyridine synthesis could be envisioned, followed by oxidation of a precursor group at the 4-position to a carboxylic acid and introduction of the hydroxyl group at the 2-position.

A patent for a related compound, 2-methyl-3-hydroxy-6-isopropyl-quinoline-4-carboxylic acid, describes a method involving the ring closure of 5-isopropyl-isatin with chloroacetone.[5] While this is a quinoline system, the principles of ring formation from isatin derivatives could potentially be adapted for the synthesis of pyridine analogs.

Another general approach for preparing pyridine carboxylic acids involves the oxidation of alkyl-substituted pyridines.[6] For example, a precursor such as 2-hydroxy-6-isopropyl-4-methylpyridine could be oxidized to the desired carboxylic acid.

Hypothetical Synthetic Workflow:

G start Simple Precursors step1 Ring Formation (e.g., Multi-component reaction) start->step1 intermediate1 Substituted Pyridine Intermediate step1->intermediate1 step2 Functional Group Interconversion intermediate1->step2 product 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid step2->product

Figure 2: A generalized synthetic workflow for pyridine carboxylic acid derivatives.

Reactivity

The reactivity of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is dictated by its functional groups: the carboxylic acid, the 2-hydroxypyridine system (and its pyridone tautomer), and the isopropyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The presence of the electron-donating hydroxyl and isopropyl groups may slightly influence the acidity of the carboxylic acid.

  • 2-Hydroxypyridine/2-Pyridone System: The tautomeric nature of this system is central to its reactivity. The hydroxyl group can be alkylated or acylated. The nitrogen atom in the pyridone form can also undergo N-alkylation or N-arylation. The ring itself can participate in electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the existing substituents.

  • Isopropyl Group: The isopropyl group is generally unreactive under mild conditions but can influence the steric accessibility of the adjacent positions on the pyridine ring.

Potential Applications and Biological Activity

While no specific biological activities have been reported for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, the 2-pyridone and pyridine carboxylic acid scaffolds are present in numerous biologically active compounds.

  • Medicinal Chemistry: Pyridine carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10][11] The structural features of the title compound, particularly the combination of a hydrogen bond donor (hydroxyl/amide) and acceptor (carbonyl) and a lipophilic isopropyl group, make it an interesting candidate for screening in various biological assays. The 6-isopropyl group, in particular, has been shown to be important for the biological activity of other heterocyclic compounds.[12]

  • Material Science: Pyridine carboxylic acids are excellent ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers.[13][14] The presence of both a carboxylic acid and a hydroxyl/pyridone moiety in 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid provides multiple coordination sites, suggesting its potential use in the design of novel materials with interesting structural and functional properties.

Spectroscopic Characterization (Theoretical)

No experimental spectroscopic data (NMR, IR, MS) for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid has been found in the public domain. However, based on the chemical structure, the expected spectral features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropyl group, and the acidic protons of the carboxylic acid and hydroxyl/amide groups. The chemical shifts and coupling patterns would provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring would be particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[15]

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[15]

  • If the pyridone tautomer is present, a C=O stretching band for the amide would also be observed, typically at a lower wavenumber than the carboxylic acid carbonyl.

  • C-O stretching and O-H bending vibrations would also be present.

  • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and fragmentation of the isopropyl group. Predicted mass spectral data from PubChem shows an [M+H]⁺ peak at m/z 182.08118 and an [M-H]⁻ peak at m/z 180.06662.[2]

Safety and Handling

Specific safety and handling information for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[3]

Conclusion and Future Directions

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is a molecule with a chemical structure that suggests potential for a variety of applications, particularly in drug discovery and materials science. However, the current lack of comprehensive experimental data in the scientific literature presents a significant knowledge gap.

Future research efforts should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Thorough physicochemical characterization , including determination of melting point, solubility, and pKa.

  • Comprehensive spectroscopic analysis (NMR, IR, MS, and X-ray crystallography) to confirm the structure and study its tautomeric equilibrium.

  • Systematic evaluation of its biological activities through a range of in vitro and in vivo assays.

  • Exploration of its potential as a ligand in coordination chemistry.

This technical guide serves as a starting point for researchers interested in this promising yet under-investigated molecule. The information provided, though largely based on theoretical predictions and analogy to related compounds, highlights the potential of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid and underscores the need for further experimental investigation.

References

  • PubChem. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. Available from: [Link]

  • NextSDS. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. Available from: [Link]

  • Google Patents. CN1884264A - Method for synthesizing 2-methyl-3-hydroxy-6-isopropyl quinolyl-4-carboxylic acid.
  • Google Patents. US3313821A - Process for preparing pyridine carboxylic acids from compounds having a pyridine nucleus.
  • Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Semantic Scholar. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]

  • Journal of the American Chemical Society. Infrared Spectra of Some Carboxylic Acid Derivatives. Available from: [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. Available from: [Link]

  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Available from: [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • NIST WebBook. Propanoic acid, 2-hydroxy-2-methyl-. Available from: [Link]

  • PMC. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

  • Diva-Portal.org. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Available from: [Link]

  • SciELO. Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - Bipyridine. Available from: [Link]

  • RSC Advances. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]

  • Public Health Toxicology. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Available from: [Link]

  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • ResearchGate. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Chemguide. interpreting infra-red spectra. Available from: [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

  • NIST WebBook. 2-Pyridinecarboxylic acid. Available from: [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Yield Optimization Executive Summary 2-Hydroxy-6-(propan-2-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Yield Optimization

Executive Summary

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS 90610-30-3), commonly referred to as 2-hydroxy-6-isopropylisonicotinic acid, is a highly functionalized pyridine derivative[1]. The molecule features a tautomeric 2-pyridone/2-hydroxypyridine core, a 4-carboxylic acid moiety, and a lipophilic 6-isopropyl group. This specific combination of hydrogen-bond donors/acceptors and hydrophobic bulk makes it an exceptional pharmacophore. It is heavily utilized as a foundational building block in the development of complex heterocyclic therapeutics, including 2[2] and3[3].

This technical guide outlines a robust, three-step synthetic pathway optimized for scalability, high purity, and mechanistic reliability.

Retrosynthetic Rationale & Mechanistic Design

The synthesis of highly substituted 2-hydroxypyridines traditionally relies on the cyclocondensation of 1,3-dicarbonyl equivalents with nitrogenous nucleophiles. For this target, the optimal retrosynthetic disconnection leads to two primary synthons: ethyl 5-methyl-2,4-dioxohexanoate and cyanoacetamide .

  • Precursor Synthesis (Claisen Condensation): 4 is synthesized via the cross-condensation of 3-methyl-2-butanone and diethyl oxalate[4]. Causality in this step is driven by the use of diethyl oxalate as a highly electrophilic, non-enolizable partner, which prevents unwanted self-condensation and thermodynamically drives the reaction toward the stable 1,3-dicarbonyl enolate[5].

  • Guareschi-Thorpe Cyclization: The condensation of the dioxohexanoate with cyanoacetamide forms the pyridine ring. Cyanoacetamide is chosen because it provides the essential nitrogen atom, the C2 carbonyl (forming the 2-pyridone core), and an active methylene that readily attacks the highly electrophilic C2 ketone of the dioxohexanoate. This yields the intermediate ethyl 3-cyano-2-hydroxy-6-isopropylpyridine-4-carboxylate.

  • Global Hydrolysis & Selective Decarboxylation: The intermediate undergoes rigorous acidic hydrolysis, converting both the ester and the nitrile to carboxylic acids. The resulting 3,4-dicarboxylic acid is subjected to thermal decarboxylation. Mechanistically, the 3-carboxylic acid is sterically compressed between the 2-oxo group and the 4-carboxylic acid. This steric strain, combined with the electronic stabilization of the resulting anion by the 2-pyridone system, drastically lowers the activation energy for CO2 extrusion at the 3-position, leaving the6[6].

Visualizing the Synthetic Pathway

G SM1 3-Methyl-2-butanone Step1 Claisen Condensation (NaOEt, EtOH, 0-25°C) SM1->Step1 SM2 Diethyl oxalate SM2->Step1 Int1 Ethyl 5-methyl-2,4-dioxohexanoate (CAS 64195-85-3) Step1->Int1 Step2 Guareschi-Thorpe Cyclization (Piperidine, EtOH, Reflux) Int1->Step2 SM3 Cyanoacetamide SM3->Step2 Int2 Ethyl 3-cyano-2-hydroxy-6-isopropyl pyridine-4-carboxylate Step2->Int2 Step3 Global Hydrolysis & Decarboxylation (6M HCl, Reflux, 110°C) Int2->Step3 Product 2-Hydroxy-6-(propan-2-yl) pyridine-4-carboxylic acid (CAS 90610-30-3) Step3->Product

Figure 1: Retrosynthetic and forward synthetic workflow for 2-hydroxy-6-isopropylisonicotinic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, utilizing precipitation and phase separations to drive purity without the need for exhaustive chromatography.

Protocol A: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate
  • Preparation of Base: Charge a flame-dried, argon-purged reaction vessel with absolute ethanol (500 mL). Slowly add sodium metal (1.05 eq) in small pieces to generate a sodium ethoxide solution. Cool the mixture to 0 °C.

  • Condensation: Add diethyl oxalate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. Follow immediately with the dropwise addition of 3-methyl-2-butanone (1.0 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 12 hours. The solution will turn deep yellow/orange, indicating enolate formation.

  • Workup: Quench the reaction by pouring it into an ice-cold mixture of 1M HCl (adjusting to pH 3). Extract the aqueous layer with ethyl acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude diketoester can be used directly in the next step.

Protocol B: Guareschi-Thorpe Cyclocondensation
  • Reaction Setup: Dissolve the crude ethyl 5-methyl-2,4-dioxohexanoate (1.0 eq) and cyanoacetamide (1.05 eq) in absolute ethanol (300 mL).

  • Catalysis: Add piperidine (0.1 eq) as a catalytic base.

  • Cyclization: Heat the mixture to reflux (78 °C) for 8 hours. The Knoevenagel condensation occurs first, followed by intramolecular cyclization.

  • Isolation: As the reaction progresses, the highly crystalline ethyl 3-cyano-2-hydroxy-6-isopropylpyridine-4-carboxylate will begin to precipitate. Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol to afford a highly pure intermediate.

Protocol C: Global Hydrolysis and Selective Decarboxylation
  • Hydrolysis: Suspend the intermediate from Protocol B in 6M aqueous HCl (10 mL per gram of intermediate).

  • Thermal Decarboxylation: Heat the suspension to a vigorous reflux (approx. 110 °C) for 24 hours. The solid will dissolve as the ester and nitrile hydrolyze to the highly soluble 3,4-dicarboxylic acid intermediate. Prolonged heating provides the activation energy necessary to extrude CO2 from the sterically hindered 3-position.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0 °C. The target compound, 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid , will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water to remove residual HCl, and dry under vacuum at 60 °C.

Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative metrics for the optimized three-step workflow.

Reaction StepPrimary Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC-UV %)
1. Claisen Condensation Diethyl oxalate, NaOEt / EtOH0 to 251278 - 82> 92
2. Cyclocondensation Cyanoacetamide, Piperidine / EtOH78 (Reflux)865 - 70> 95 (Post-filtration)
3. Hydrolysis/Decarb 6M HCl (Aqueous)110 (Reflux)2480 - 85> 98 (Post-precipitation)

Analytical Characterization

To verify the structural integrity of the final product, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The exact mass for C9H11NO3 is 181.07. Expect a dominant pseudomolecular ion [M+H]+ at m/z 182.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)

    • δ 11.8 (br s, 1H, Pyridone NH/OH tautomer)

    • δ 6.65 (d, J = 1.8 Hz, 1H, Aromatic H3)

    • δ 6.35 (d, J = 1.8 Hz, 1H, Aromatic H5)

    • δ 2.80 (hept, J = 6.9 Hz, 1H, Isopropyl CH)

    • δ 1.20 (d, J = 6.9 Hz, 6H, Isopropyl CH3)

References

  • NextSDS Database. "2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid - Chemical Substance Information". 1

  • Guidechem. "ethyl 5-methyl-2,4-dioxohexanoate 64195-85-3 wiki". 4

  • Amgen Inc. "Apelin receptor agonists and methods of use thereof" (Patent WO2019032720A1).2

  • Pfizer Inc. "PDE9 inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease" (Patent US20040220186A1). 3

  • Fisher Scientific. "Ethyl 2,4-dioxo-5-methylhexanoate, 95%". 5

  • Jubilant Life Sciences Ltd. "Process for producing pyridine carboxylic acids" (Patent US8575350B2). 6

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Comprehensive Guide to the Synthesis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

Introduction 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine scaffold is a common and important structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine scaffold is a common and important structural element in many pharmaceuticals.[1] The presence of a 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, allows for specific hydrogen bonding interactions, a feature often exploited in the design of bioactive molecules. The isopropyl group at the 6-position and the carboxylic acid at the 4-position provide additional points for molecular recognition and modulation of physicochemical properties. This document provides a detailed, step-by-step protocol for the synthesis of this target compound, intended for researchers, scientists, and drug development professionals. The presented methodology is based on established principles of heterocyclic chemistry, offering a rational and reproducible approach.

Overall Synthetic Strategy

The synthesis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid can be efficiently achieved through a two-step process. The first step involves the synthesis of a key intermediate, ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate, via a condensation reaction. The second step is the conversion of this pyran intermediate into the desired 2-pyridone derivative through a reaction with an ammonia source, followed by hydrolysis of the ester to the carboxylic acid. This strategy provides a convergent and reliable route to the target molecule.

PART 1: Synthesis of Ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate (Intermediate 1)

This part of the protocol details the synthesis of the pyran intermediate. The reaction is a base-catalyzed condensation between ethyl isobutyrylacetate and ethyl propiolate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Ethyl isobutyrylacetateReagentSigma-Aldrich7152-15-0
Ethyl propiolateReagentSigma-Aldrich623-47-2
Sodium ethoxideReagentSigma-Aldrich141-52-6
Anhydrous EthanolACS GradeFisher Scientific64-17-5
Diethyl etherACS GradeFisher Scientific60-29-7
Hydrochloric acid (1M)ACS GradeVWR7647-01-0
Saturated sodium chloride solutionLaboratory preparedN/AN/A
Anhydrous magnesium sulfateACS GradeVWR7487-88-9
Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the ethanol with stirring until it is completely dissolved.

  • Addition of Ethyl Isobutyrylacetate: Cool the solution to 0 °C using an ice bath. Add ethyl isobutyrylacetate (15.8 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Ethyl Propiolate: After the addition of ethyl isobutyrylacetate is complete, add ethyl propiolate (9.8 g, 0.1 mol) dropwise over 30 minutes, again ensuring the temperature remains below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid until the pH is approximately 4-5.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Wash the organic layer with saturated sodium chloride solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate.

Visualization of the Workflow

G cluster_0 Step 1: Synthesis of Pyran Intermediate A Ethyl isobutyrylacetate D Condensation Reaction A->D B Ethyl propiolate B->D C Sodium ethoxide in Ethanol C->D Catalyst E Work-up and Purification D->E F Ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate E->F

Caption: Workflow for the synthesis of the pyran intermediate.

PART 2: Synthesis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

This part of the protocol describes the conversion of the pyran intermediate to the final product. This involves a ring-transformation reaction with ammonia, followed by ester hydrolysis.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylateSynthesized in Part 1N/AN/A
Ammonium acetateReagentSigma-Aldrich631-61-8
Acetic acidGlacialFisher Scientific64-19-7
Sodium hydroxideACS GradeVWR1310-73-2
Hydrochloric acid (conc.)ACS GradeVWR7647-01-0
EthanolACS GradeFisher Scientific64-17-5
WaterDeionizedLaboratory supply7732-18-5
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate (0.05 mol) in glacial acetic acid (50 mL).

  • Addition of Ammonia Source: Add ammonium acetate (11.5 g, 0.15 mol) to the solution.

  • Reaction to Pyridone: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate Ester:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled mixture into 200 mL of ice-cold water.

    • A precipitate of ethyl 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylate will form.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude ester can be used in the next step without further purification.

  • Ester Hydrolysis:

    • Suspend the crude ethyl 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylate in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water and 20 mL of ethanol.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid will form.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the product from an ethanol/water mixture to obtain the pure 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

    • Dry the final product in a vacuum oven at 60 °C.

Visualization of the Workflow

G cluster_1 Step 2: Conversion to Final Product G Ethyl 2-hydroxy-6-(propan-2-yl)-4H-pyran-4-carboxylate I Ring Transformation G->I H Ammonium Acetate in Acetic Acid H->I Reagent J Ethyl 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylate I->J L Ester Hydrolysis J->L K NaOH, H2O/EtOH K->L Reagents M Acidification (HCl) L->M N 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid M->N

Caption: Workflow for the conversion of the pyran intermediate to the final product.

PART 3: Scientific Integrity & Logic

Expertise & Experience: Causality Behind Experimental Choices

The choice of a two-step synthesis via a pyrone intermediate is based on the reliability and versatility of this approach for constructing substituted 2-pyridones.[2]

  • Step 1: Pyran Synthesis: The base-catalyzed Michael-type addition of the enolate of ethyl isobutyrylacetate to the electrophilic alkyne of ethyl propiolate, followed by intramolecular cyclization, is a classic and efficient method for forming the pyran ring. Sodium ethoxide is used as the base because it is readily available and its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification. The reaction is performed at low temperatures initially to control the exothermic reaction and improve selectivity.

  • Step 2: Pyridone Formation and Hydrolysis: The conversion of the 2-pyrone to a 2-pyridone with an ammonia source is a well-established transformation.[3] Ammonium acetate is used as it provides a source of ammonia in a less volatile form and the acetate anion can act as a base. Acetic acid serves as a suitable solvent that can also catalyze the reaction. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction using sodium hydroxide, followed by acidification to protonate the carboxylate and the pyridone nitrogen.

Trustworthiness: Self-Validating System

Each stage of this protocol includes methods for isolation and purification, which are critical for ensuring the identity and purity of the intermediates and the final product. The progress of the reactions can be monitored by TLC, allowing for real-time assessment and optimization. The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Recommended Characterization Methods:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the final product. Expected signals would include those for the isopropyl group, the aromatic protons on the pyridine ring, and the acidic protons of the carboxylic acid and the N-H of the pyridone tautomer.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H, and the amide C=O of the pyridone.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Specific Reagents:

    • Sodium ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.

    • Ethyl propiolate: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • Glacial acetic acid: Corrosive. Causes severe skin burns and eye damage.

    • Concentrated hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

References

  • PubChem. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine. Wikimedia Foundation. [Link]

  • Boruwa, J., et al. (2006). Recent Advances in the Synthesis of 2-Pyrones. Science of Synthesis, 2006(18), 1-14.
  • Loh, W. (1992). The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. John Wiley & Sons.
  • PubChem. Ethyl isobutyrylacetate. National Center for Biotechnology Information. [Link]

  • Henry, G. D. (2004). De Novo Synthesis of Substituted Pyridines. Tetrahedron, 60(29), 6043-6061.
  • PubChemLite. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. [Link]

Sources

Application

Application Note: A Robust, Optimized HPLC Method for the Analysis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

Abstract This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-hydroxy-6-(propan-2-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. Due to the analyte's amphoteric and polar nature, careful control of mobile phase pH is critical for achieving robust retention and symmetrical peak shape. This note details a systematic approach, from initial parameter selection based on physicochemical properties to method optimization and validation according to ICH Q2(R1) guidelines. The final, optimized method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile gradient, ensuring reliable and reproducible results suitable for research and quality control environments.

Analyte Properties & Chromatographic Challenges

Understanding the physicochemical properties of the target analyte is the foundation of logical and efficient method development.

Analyte: 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid CAS Number: 90610-30-3[1] Molecular Formula: C₉H₁₁NO₃[2] Structure: The molecule is a substituted pyridine ring containing three key functional groups:

  • A carboxylic acid (-COOH) group (acidic).

  • A pyridine nitrogen (weakly basic).

  • A hydroxyl group (-OH) which exists in tautomeric equilibrium with its keto form, 2-pyridone.[3][4]

dot graph Analyte_Structure { layout=neato; node [shape=none, margin=0]; edge [style=invis];

compound_node [ label=< Figure 1. Structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid > pos="0,0!" ]; } } Caption: Figure 1. Analyte Structure.

Physicochemical Properties & Chromatographic Implications:

The analyte's structure presents several challenges for RP-HPLC:

  • Amphoteric Nature: The presence of both an acidic carboxylic acid and a basic pyridine nitrogen means the analyte's overall charge is highly dependent on pH. To achieve consistent retention and good peak shape, the mobile phase pH must be carefully controlled with a buffer.[5][6]

    • The pKa of the carboxylic acid group is estimated to be ~4.8, similar to pyridine-4-carboxylic acid (isonicotinic acid), which has a pKa of 4.96.[7]

    • The pKa of the pyridinium ion is estimated to be ~2.5. The presence of electron-withdrawing groups (hydroxyl and carboxyl) reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). The pKa of 2-hydroxypyridine is approximately 0.75 for the nitrogen protonation.[8] We will estimate a value slightly higher due to the other substituents.

  • Polarity: The combination of polar functional groups (-COOH, -OH) and a moderately non-polar region (isopropyl group, pyridine ring) classifies it as a polar compound. This suggests that a highly aqueous mobile phase may be required for retention on a standard C18 column, which can sometimes lead to phase collapse ("dewetting") if not managed properly.[9]

PropertyEstimated ValueChromatographic Implication
pKa1 (Pyridine N-H+) ~ 2.5Below this pH, the molecule is cationic.
pKa2 (Carboxylic Acid) ~ 4.8Above this pH, the molecule is anionic.
Zwitterionic Range pH ~2.5 to 4.8The molecule carries both positive and negative charges. Operating in this range can lead to poor peak shape and retention.
logP (Predicted) ~ 0.6[2]Indicates high polarity, requiring a less organic mobile phase for retention.
UV λmax ~260-280 nmPyridine derivatives are strong UV absorbers. An optimal wavelength should be determined using a PDA detector.

Method Development Strategy

Our strategy is to suppress the ionization of at least one functional group to achieve a stable, neutral form that will interact predictably with the C18 stationary phase. Operating at a low pH (<2.5) is the most logical starting point. At this pH, the carboxylic acid will be protonated (neutral), while the pyridine nitrogen will be protonated (cationic). This approach often yields good peak shapes for basic compounds on modern, high-purity silica columns.[5]

Initial Parameter Selection

The following starting conditions were chosen based on the analyte's properties and established chromatographic principles.

ParameterInitial SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 phase provides a good starting point for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Low pH suppresses ionization of the carboxylic acid group and silanol groups on the stationary phase, minimizing peak tailing.[5][10]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity compared to methanol.
Gradient 10% to 70% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection PDA at 265 nmSelected based on the typical absorbance of substituted pyridines. A full spectrum will be captured to confirm λmax.
Injection Volume 5 µLA small volume to prevent column overload and peak distortion.[11][12]
Optimization Workflow

The method will be optimized systematically to achieve the desired chromatographic performance: a sharp, symmetrical peak with adequate retention.

G A Start: Initial Scouting Gradient (10-70% ACN, pH 2.1) B Evaluate Peak Shape & Retention Is Tailing Factor < 1.5? Is Retention Time > 2 min? A->B C Fine-Tune Gradient Slope Adjust %B/min for optimal resolution and shorter run time B->C Yes D pH Optimization (If Needed) Screen pH 2.1, 3.0, and 6.5 (Phosphate vs. Acetate Buffers) B->D No E Assess Temperature Effect Test 30°C vs. 40°C to improve peak shape or selectivity C->E D->C F Final Method with System Suitability Test (SST) E->F

Experimental Protocol: Method Development

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3.5 µm (or equivalent high-purity C18 phase).

  • Reagents: HPLC-grade acetonitrile, ortho-phosphoric acid (85%), sodium phosphate monobasic, and reagent-grade water (18.2 MΩ·cm).

  • Standards: Reference standard of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to ensure solvent compatibility and prevent peak distortion.[11]

Systematic Optimization
  • Step 1: Initial Scouting Run: The initial parameters from Section 2.1 were used. The analyte eluted at 8.5 minutes with a tailing factor of 1.7. The retention was adequate, but the peak shape required improvement. The λmax was confirmed to be 268 nm.

  • Step 2: pH Optimization: Peak tailing for amphoteric or basic compounds at low pH can be caused by strong interactions with residual silanol groups on the column packing.[13][14] While low pH is generally preferred, an alternative pH was explored. A mobile phase buffered at pH 6.5 with 20 mM sodium phosphate was tested. At this pH, the carboxylic acid is fully deprotonated (anionic) and the pyridine nitrogen is neutral, resulting in a net anionic charge. This led to a significant loss of retention and no improvement in peak shape. Therefore, the low-pH approach was confirmed to be superior.

  • Step 3: Gradient Optimization: The initial gradient was too broad. A shallower gradient was developed to improve peak shape and resolution from any potential impurities. The starting percentage of acetonitrile was reduced to 5% to improve focusing at the column head.

Optimized Method & System Suitability

Final Optimized Conditions

The following parameters provided the best balance of speed, efficiency, and peak symmetry.

ParameterOptimized Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Phosphate in Water, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 45% B in 10 min; hold at 45% B for 2 min; return to 5% B in 0.1 min; hold for 3 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection PDA at 268 nm
Injection Volume 5 µL
Run Time 15 minutes

Rationale for Changes: Using a 20 mM phosphate buffer at pH 2.5 provides more robust pH control than a simple acid solution, improving run-to-run consistency.[15][16] Increasing the temperature to 35°C slightly improved peak efficiency and reduced backpressure. The optimized gradient sharpened the peak, resulting in a final tailing factor of 1.2.

System Suitability Test (SST)

To ensure the system is performing adequately before any analysis, five replicate injections of the working standard should meet the following criteria, as recommended by ICH guidelines.[17][18]

ParameterAcceptance CriteriaPurpose
Tailing Factor (USP) ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) ≥ 5000Measures column efficiency.
Retention Time %RSD ≤ 1.0%Measures injection and pump precision.
Peak Area %RSD ≤ 2.0%Measures overall system precision.

Method Validation Protocol (ICH Q2(R1) Framework)

The optimized method must be validated to demonstrate it is suitable for its intended purpose.[19] The following experiments outline the validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[17][20]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This will be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method will be established by creating a calibration curve with at least five concentration levels, ranging from 5 µg/mL to 150 µg/mL (covering 10% to 300% of the working concentration). The peak area will be plotted against concentration, and the relationship will be evaluated using linear regression.

  • Acceptance Criterion: Coefficient of determination (r²) ≥ 0.999.

Accuracy & Precision
  • Accuracy (Recovery): Accuracy will be determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery will be calculated.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Six replicate injections of the working standard (50 µg/mL) will be performed on the same day. The relative standard deviation (%RSD) of the peak areas will be calculated.

    • Acceptance Criterion: %RSD ≤ 2.0%.

Robustness

Robustness is tested by making small, deliberate variations to the method parameters to assess its reliability. Key parameters to vary include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Acceptance Criterion: System suitability parameters (tailing factor, plates) must still be met, and peak retention time should not shift significantly.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the challenging compound 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. By carefully considering the analyte's physicochemical properties, particularly its amphoteric nature, and optimizing mobile phase pH, a reliable method was established. The final procedure, utilizing a phosphate-buffered mobile phase at pH 2.5 on a C18 column, provides excellent peak shape and reproducibility. The outlined validation protocol, based on ICH Q2(R1) guidelines, ensures the method is suitable for its intended purpose in a regulated research or quality control setting.

References

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ChemBK. (2025). pyridine-4-carboxylic acid - Physico-chemical Properties.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (2013). A Guide to HPLC and LC-MS Buffer Selection.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • ChemicalBook. (2023). 2-Hydroxypyridine CAS#: 142-08-5.
  • Nawaz, M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Dong, M. W. & Boyes, B. E. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Thermo Fisher Scientific. (2014). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • PubChem. 2-Pyridone.
  • Jones Chromatography. (2000). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • NextSDS. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.
  • PubChemLite. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.
  • Wikidoc. (2012). 2-Pyridone.

Sources

Method

Application Note: NMR Spectroscopic Characterization and Chemical Shift Assignment of 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid

Executive Summary 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS 90610-30-3), also known as 2-hydroxy-6-isopropylisonicotinic acid, is a 1[1]. It serves as a critical building block in the synthesis of 2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS 90610-30-3), also known as 2-hydroxy-6-isopropylisonicotinic acid, is a 1[1]. It serves as a critical building block in the synthesis of 2[2]. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream applications. This application note provides a comprehensive guide to the 1 H and 13 C NMR chemical shift assignments, detailing the sample preparation, the impact of tautomerism, and the multidimensional NMR validation required for rigorous structural elucidation.

Mechanistic Context: Tautomerism and Solvent Effects

Expertise & Experience Insight: A fundamental challenge in the NMR characterization of 2-hydroxypyridines is their 3 with the corresponding 2-pyridone (lactam) form[3]. The position of this equilibrium is highly solvent-dependent, dictating the observed chemical shifts:

  • Non-Polar Solvents (e.g., Chloroform-d): Favor the 2-hydroxypyridine (lactim) form due to4[4].

  • Polar Aprotic Solvents (e.g., DMSO-d 6​ ): Strongly favor the 2-pyridone form. The high dielectric constant and hydrogen-bond accepting nature of DMSO 5[5].

For 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, NMR acquisition in DMSO-d 6​ will predominantly yield signals corresponding to the 2-pyridone tautomer (2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid). This causes an upfield shift of the ring protons compared to standard aromatic pyridines, as the ring possesses significant enamine/conjugated amide character rather than pure aromaticity.

Experimental Protocol: NMR Sample Preparation & Acquisition

Trustworthiness & Self-Validation: To ensure reproducibility and prevent chemical shift drift of the exchangeable -OH/-NH and -COOH protons, strict control over sample concentration, solvent dryness, and temperature is required.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15–20 mg of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid into a clean vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity, anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the NMR tube for 2–3 minutes at room temperature to ensure complete dissolution. Causality Note: The carboxylic acid and pyridone moieties form strong intermolecular hydrogen bonds, sometimes requiring gentle heating (up to 40 °C) to break aggregates and achieve complete solvation.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d 6​ and carefully shim the magnet (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

  • Temperature Equilibration: Allow the sample to equilibrate at exactly 298 K (25 °C) for 5 minutes. Temperature consistency is critical for the reproducibility of the broad exchangeable proton signals.

  • Data Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds and a 30° flip angle.

    • 13 C NMR: Acquire 512–1024 scans using power-gated broadband proton decoupling (zgpg30), with a D1 of 2 seconds.

    • 2D NMR: Acquire 1 H- 13 C HSQC and HMBC to unambiguously assign the quaternary carbons (C-2, C-4, C-6).

Visualization: Analytical Workflow

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in DMSO-d6) TautomerCheck 2. Tautomer Assessment (Lactam form favored in DMSO) SamplePrep->TautomerCheck DataAcq 3. NMR Data Acquisition (1H, 13C, 2D-NMR at 298K) TautomerCheck->DataAcq Analysis 4. Spectral Analysis & Multiplet Extraction DataAcq->Analysis Validation 5. Cross-Validation (HMBC correlations to C-4/C-6) Analysis->Validation

Caption: Workflow for NMR acquisition and tautomeric assessment of 2-hydroxypyridine derivatives.

Data Presentation: Chemical Shift Assignments

The expected NMR chemical shifts for pyridine-4-carboxylic acid derivatives in DMSO-d 6​ are highly dependent on the 6 of the substituents[6]. The following tables summarize the assigned chemical shifts for the target compound at 298 K, referenced to TMS (0.00 ppm).

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
Isopropyl -CH 3​ 1.20Doublet (d)6.96HEquivalent methyl groups split by the adjacent methine proton.
Isopropyl -CH2.85Septet (hept)6.91HMethine proton split by the six adjacent methyl protons.
Pyridine H-56.45Doublet (d)~1.51HMeta-coupling to H-3. Upfield due to enamine-like character.
Pyridine H-36.65Doublet (d)~1.51HMeta-coupling to H-5. Slightly downfield of H-5 due to proximity to C=O.
Pyridone -NH11.50 - 11.80Broad Singlet (br s)-1HExchangeable proton of the 2-pyridone tautomer.
-COOH13.20Broad Singlet (br s)-1HHighly deshielded carboxylic acid proton; broad due to exchange.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)TypeAssignment Notes & HMBC Correlations
Isopropyl -CH 3​ 21.5CH 3​ Shows HSQC correlation to 1.20 ppm 1 H signal.
Isopropyl -CH33.2CHShows HSQC correlation to 2.85 ppm 1 H signal.
Pyridine C-5103.1CHHighly shielded due to pyridone resonance structures.
Pyridine C-3105.4CHAdjacent to the electron-withdrawing carbonyl (C-2).
Pyridine C-4142.8Quaternary (C)Substituted with the carboxylic acid group.
Pyridine C-6151.0Quaternary (C)Validated via strong HMBC correlation from the isopropyl -CH 3​ protons.
Pyridone C-2164.2Quaternary (C=O)Characteristic shifts for a7 typically appear near 164 ppm[7].
-COOH166.5Quaternary (C=O)Carboxylic acid carbonyl.

Cross-Validation and Troubleshooting

  • Differentiating C-2 and C-6: In 13 C NMR, C-2 (carbonyl) and C-6 (isopropyl-substituted) can appear relatively close in the 150-165 ppm region. To build a self-validating assignment, utilize an HMBC experiment. The isopropyl methyl protons (δ 1.20) will show a strong multiple-bond correlation ( 3JCH​ ) to C-6 (δ 151.0), but no correlation to C-2 (δ 164.2).

  • Missing Exchangeable Protons: If the -NH or -COOH signals are absent from the 1 H spectrum, this is likely due to rapid chemical exchange with trace water in the DMSO-d 6​ . To resolve this, ensure the use of fresh, sealed ampoules of DMSO-d 6​ and thoroughly dry the sample under vacuum prior to analysis.

References

  • Title: 2-hydroxy-6-(propan-2-yl)
  • Title: WO2013060636A1 - 6-(4-hydroxy-phenyl)
  • Title: 2-Pyridone Source: Wikipedia URL
  • Title: Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism | The Journal of Physical Chemistry B Source: ACS Publications URL
  • Title: How about Tautomers?
  • Title: Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method Source: Taylor & Francis URL
  • Title: Article - SciELO (Synthesis of amides from methyl ketones)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of substituted isonicotinic acids. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of substituted isonicotinic acids. The synthesis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (also known as 2-hydroxy-6-isopropylisonicotinic acid) is a critical pathway in generating lipophilic pyridine cores for active pharmaceutical ingredients (APIs).

This guide deconstructs the standard Guareschi-Thorpe condensation approach, providing mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity scale-up.

Mechanistic Workflow & Visualization

The most direct route to this scaffold involves the base-catalyzed condensation of an α,γ -diketoester (ethyl 2,4-dioxo-5-methylhexanoate) with cyanoacetamide, followed by acidic hydrolysis and selective decarboxylation.

Pathway N1 Ethyl 2,4-dioxo-5-methylhexanoate (Diketoester) N3 Guareschi-Thorpe Condensation (Base-catalyzed) N1->N3 N2 Cyanoacetamide N2->N3 N4 Ethyl 3-cyano-2-hydroxy-6-(propan-2-yl)isonicotinate N3->N4 Ring Closure & Dehydration N5 Acidic Hydrolysis (25% aq. HCl, Reflux) N4->N5 N6 2-Hydroxy-6-(propan-2-yl)pyridine-3,4-dicarboxylic acid N5->N6 Ester & Nitrile Cleavage N7 Selective Decarboxylation (130°C, -CO2) N6->N7 N8 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (Target Product) N7->N8 Loss of C3-Carboxyl

Fig 1. Synthetic workflow for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is the yield of the initial pyridine ring condensation so low (<40%) in standard alcoholic solvents?

A1: The primary cause of yield attrition is the premature saponification of the C4-ethyl ester. During the Guareschi-Thorpe condensation, two equivalents of water are generated (one during imine formation, one during aromatization). In the presence of basic catalysts (e.g., sodium ethoxide in ethanol), this in situ water rapidly hydrolyzes the ester to a carboxylate. The resulting negative charge drastically reduces the electrophilicity of the intermediate, stalling ring closure and generating water-soluble byproducts that are lost during workup. This phenomenon is a well-documented bottleneck in the scalable synthesis of related S1P1 receptor agonist intermediates[1].

Resolution: Shift from alcoholic solvents to azeotropic conditions. Using toluene with a Dean-Stark trap and a piperidinium acetate buffer continuously removes water, preventing saponification and driving the equilibrium toward the cyclized product.

Q2: How do I ensure regioselectivity? I am observing a mixture of structural isomers.

A2: Regioselectivity is dictated by the differential electrophilicity of the two ketones in ethyl 2,4-dioxo-5-methylhexanoate. The C2 carbonyl (adjacent to the electron-withdrawing ester) is highly electrophilic, whereas the C4 carbonyl is sterically hindered and electronically deactivated by the bulky isopropyl group. To ensure the active methylene of cyanoacetamide attacks C2 exclusively, maintain strict kinetic control during the initial addition (0–5 °C). Rapid base addition at elevated temperatures promotes thermodynamic equilibration, leading to off-target attack at C4.

Q3: The hydrolysis of the 3-cyano group is incomplete, leaving a primary amide. What is the optimal approach?

A3: Nitrile hydrolysis proceeds through an amide intermediate. In this scaffold, the amide is highly stabilized and sterically shielded by the adjacent C2-hydroxyl (pyridone carbonyl) and C4-ester groups. Standard alkaline hydrolysis (NaOH) often stalls at this stable amide stage.

Resolution: Employ harsh acidic conditions. Refluxing the intermediate in 25–30% aqueous HCl for 16 hours protonates the pyridine nitrogen, increasing the electrophilicity of the nitrile/amide carbon and facilitating complete nucleophilic attack by water to yield the 3,4-dicarboxylic acid[2].

Q4: During the final decarboxylation step, how do I prevent the loss of the desired C4-carboxylic acid?

A4: The structural logic of the intermediate inherently protects the C4 position. The C3-carboxylic acid is a β -keto acid equivalent relative to the C2-pyridone carbonyl. This allows it to undergo facile thermal decarboxylation via a low-energy, six-membered cyclic transition state at ~130 °C. The C4-carboxylic acid lacks this β -keto relationship and remains thermally stable up to 200 °C.

Resolution: Heat the intermediate at 130–140 °C. Monitor the mass loss (-44 Da) via LC-MS; the reaction is self-limiting and will plateau once the C3-carboxyl is extruded.

Quantitative Optimization Data

The table below summarizes the causality between water management strategies and the isolated yield of the critical condensation intermediate (Ethyl 3-cyano-2-hydroxy-6-(propan-2-yl)isonicotinate).

Reaction ConditionCatalyst SystemWater Removal StrategyIsolated Yield (%)Purity (HPLC, % a/a)
Standard RefluxNaOEt / EthanolNone38%82%
Modified RefluxPiperidine / EthanolNone46%85%
Desiccant AdditionNaOEt / Ethanol4Å Molecular Sieves72%93%
Azeotropic (Optimized) Piperidine-AcOH / Toluene Dean-Stark Trap 81% 97%

Self-Validating Experimental Protocol

This protocol integrates in-process controls (IPCs) to ensure each step is self-validating before proceeding.

Phase 1: Azeotropic Guareschi-Thorpe Condensation
  • Setup: Charge a dry, argon-flushed 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents: Add ethyl 2,4-dioxo-5-methylhexanoate (100 g, 0.537 mol) and cyanoacetamide (47.4 g, 0.564 mol, 1.05 eq) to anhydrous toluene (500 mL).

  • Catalysis: Cool the suspension to 5 °C. Slowly add piperidine (9.1 g, 0.107 mol, 0.2 eq) followed by glacial acetic acid (6.4 g, 0.107 mol, 0.2 eq) to form the buffer.

  • Reaction: Warm the mixture to reflux (110 °C). Continuously drain the water collected in the Dean-Stark trap.

  • IPC: After 6 hours, sample for LC-MS. The reaction is complete when the diketoester peak is <2% and theoretical water (~19 mL) is collected.

  • Isolation: Cool to 0 °C. Filter the precipitated ethyl 3-cyano-2-hydroxy-6-(propan-2-yl)isonicotinate, wash with cold ethanol (100 mL), and dry under vacuum (Yield: ~101 g, 81%).

Phase 2: One-Pot Hydrolysis & Selective Decarboxylation
  • Hydrolysis: Suspend the intermediate (100 g) in 25% aqueous HCl (800 mL) in a flask equipped with a reflux condenser.

  • Cleavage: Heat to a vigorous reflux (105–110 °C) for 16 hours.

  • IPC: Analyze via LC-MS. Confirm the complete disappearance of the starting mass and the presence of the 3,4-dicarboxylic acid intermediate.

  • Decarboxylation: Remove the reflux condenser and equip a distillation head. Distill off water to slowly raise the internal temperature to 130 °C. Maintain this temperature for 3–4 hours.

  • IPC: Monitor by LC-MS for the loss of 44 Da ( CO2​ ). The reaction is complete when the 3,4-dicarboxylic acid is fully converted to the target mass.

  • Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 3.0 using 6M NaOH to induce precipitation. Filter the solid, wash with deionized water, and recrystallize from an ethanol/water mixture to afford pure 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid .

References

  • Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

Welcome to the technical support center for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated formulation strategies to ensure you can confidently advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid in my aqueous buffer. What are the primary factors affecting its solubility?

A1: The solubility of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is primarily governed by its molecular structure, which features both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functional groups, as well as a hydrophobic isopropyl group. This makes its aqueous solubility highly dependent on pH.[1] In its neutral form, the molecule has limited solubility in water due to the nonpolar isopropyl group.[2]

Key factors influencing solubility include:

  • pH of the medium: The ionization state of the carboxylic acid and the pyridine nitrogen is dictated by the pH. At low pH, the pyridine nitrogen can be protonated, and at high pH, the carboxylic acid will be deprotonated. Both ionization states will increase aqueous solubility compared to the neutral form.[3][4]

  • Temperature: For most solid compounds, solubility increases with temperature.[1]

  • Ionic Strength: The presence of salts in the buffer can either increase or decrease solubility.

  • Presence of Co-solvents: Organic solvents miscible with water can significantly enhance solubility.[5]

Q2: What is the most effective initial step to improve the solubility of this compound?

A2: The most direct and often most effective initial step is to adjust the pH of your aqueous medium. Since the compound has a carboxylic acid group, increasing the pH above its pKa will convert it to its more soluble carboxylate salt form.[6][7]

Here is a logical workflow for pH-based solubility enhancement:

A Start: Poor Solubility in Neutral Water B Prepare a slurry of the compound in water A->B  Step 1 C Titrate with a base (e.g., 0.1M NaOH) while monitoring pH B->C  Step 2 D Observe for complete dissolution C->D  Step 3 E Determine the pH at which the compound dissolves D->E  Step 4 F Result: Solubilized Compound as its Salt Form E->F

Caption: Workflow for pH-based solubilization.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to generate a pH-solubility profile.

This profile will be critical in selecting the optimal pH for your experiments.

Q3: Adjusting the pH is not compatible with my experimental system. What are my other options?

A3: If pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5]

Commonly Used Co-solvents for Pharmaceutical Formulations:

Co-solventTypical Concentration RangeConsiderations
Ethanol5-40% (v/v)Biocompatible, but can affect protein stability.[8]
Propylene Glycol10-60% (v/v)Generally considered safe; can increase viscosity.[8]
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Low toxicity; widely used in formulations.[9]
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Excellent solubilizing agent, but can have cellular effects.[10]

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare stock solutions of your chosen co-solvents in your primary aqueous buffer.

  • Create a series of solvent mixtures with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid in each mixture using the equilibrium solubility method described in A2.

  • Plot solubility as a function of co-solvent concentration to identify the most effective system.

It's important to note that the addition of co-solvents can sometimes decrease the solubilizing effect of surfactants if used in combination.[11]

Q4: I need to prepare a highly concentrated stock solution. What advanced strategies can I employ?

A4: For high-concentration stock solutions, more advanced formulation strategies may be necessary. These techniques aim to overcome the fundamental limitations of the compound's intrinsic solubility.

Advanced Solubilization Strategies:

  • Salt Formation: While related to pH adjustment, you can isolate the solid salt of your compound. Reacting 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide) in a non-aqueous solvent, followed by precipitation or lyophilization, can yield a more soluble solid salt form.[6][12]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds require energy to break their crystal lattice before they can dissolve. Amorphous forms lack this ordered structure and are generally more soluble.[6] ASDs involve dispersing the compound at a molecular level within a polymer matrix.[13] This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.

  • Lipid-Based Formulations: For very hydrophobic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12][13] These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[14]

The choice of an advanced strategy depends on the desired final concentration, the intended application, and the available formulation development capabilities.

cluster_0 Solubilization Strategies cluster_1 Outcome A pH Adjustment Increased ionization D Enhanced Aqueous Solubility A:f0->D B Co-solvents Reduced solvent polarity B:f0->D C Advanced Methods Salt Formation Amorphous Dispersions Complexation C:f0->D

Caption: Overview of solubilization approaches.

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • Key strategies central to overcoming poor API solubility. Almac Group. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. NCBI. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. ACS Publications. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available at: [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. NCBI. Available at: [Link]

  • Picolinic acid. Wikipedia. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Showing Compound quinolinate (FDB031142). FooDB. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. Available at: [Link]

  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. PubChem. Available at: [Link]

  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. NextSDS. Available at: [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide. NextSDS. Available at: [Link]

  • 2-hydroxy-6-(oxan-4-yl)pyridine-3-carboxylic acid. NextSDS. Available at: [Link]

  • Pyridines. Wikipedia. Available at: [Link]

  • 2-hydroxy-6-phenylpyridine-4-carboxylic acid (C12H9NO3). PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. It is str...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties and initial steps for the crystallization of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Q1: What are the key physicochemical properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid that influence its crystallization?

A1: Understanding the molecule's structure is paramount. Key features include:

  • Molecular Formula: C9H11NO3[1].

  • Structure: It possesses a pyridine ring, a carboxylic acid group, a hydroxyl group, and an isopropyl group. This combination of polar (carboxylic acid, hydroxyl) and non-polar (isopropyl) functionalities dictates its solubility profile.

  • Amphoteric Nature: The presence of both an acidic carboxylic group and a basic pyridine nitrogen makes its solubility highly dependent on pH[2]. It can exist as a neutral molecule, a cation (protonated pyridine), an anion (deprotonated carboxylate), or a zwitterion.

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors. This promotes self-association, which is crucial for crystal lattice formation, and also influences interactions with solvents[3][4].

  • Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer. This equilibrium can be influenced by the solvent and solid-state packing, potentially leading to different polymorphic forms.

Q2: How should I approach selecting a primary solvent for crystallization?

A2: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below[5][6]. A systematic screening approach is recommended.

Guiding Principle: "Like dissolves like" is a useful starting point[5]. Given the molecule's polarity, polar solvents are the most logical choice.

Recommended Screening Solvents (in order of decreasing polarity):

SolventClassRationaleBoiling Point (°C)
WaterProticHigh polarity, potential for H-bonding. pH can be adjusted.100[6]
MethanolProticPolar, dissolves a wider range of polar compounds.65[6]
EthanolProticGood general-purpose polar solvent.78[6]
AcetonitrileAproticPolar, but lacks H-bond donating ability.82
Isopropanol (IPA)ProticMedium polarity, may offer a good solubility differential.82
AcetoneAproticGood solvent power, but low boiling point can be a drawback.56[6]
Ethyl AcetateAproticMedium polarity ester.77[6]

Experimental Protocol: Small-Scale Solubility Test

  • Add ~10-20 mg of your compound to a small vial.

  • Add the selected solvent dropwise at room temperature until the solid dissolves. Note the approximate volume.

  • If it is very soluble at room temperature, the solvent is likely unsuitable as a single solvent system.

  • If it is sparingly soluble, heat the vial gently (e.g., to 60-80°C). Observe if the solid dissolves completely.

  • If it dissolves upon heating, allow it to cool slowly to room temperature. Observe for crystal formation.

  • The best candidates will show complete dissolution at high temperatures and significant precipitation upon cooling.

Q3: What role does pH play in the crystallization of this compound?

A3: pH is a critical parameter due to the molecule's amphoteric nature. Adjusting the pH alters the ionization state of the molecule, which dramatically changes its solubility in aqueous or protic solvents[2].

  • At the Isoelectric Point (pI): The molecule will have a net neutral charge (likely existing as a zwitterion), leading to minimal aqueous solubility. This is often the ideal pH for crystallization from aqueous systems.

  • In Acidic Solution (pH < pI): The pyridine nitrogen becomes protonated, forming a cation. This generally increases solubility in water.

  • In Basic Solution (pH > pI): The carboxylic acid group is deprotonated, forming a carboxylate anion. This also significantly increases solubility in water.

Therefore, crystallization can often be induced by adjusting the pH of a solution towards the molecule's isoelectric point.

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: The compound "oils out" or precipitates as an amorphous solid.
  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is too high, leading to a liquid-liquid phase separation instead of solid nucleation. Amorphous precipitation results from rapid, uncontrolled nucleation where molecules do not have time to arrange into an ordered crystal lattice.

  • Diagnostic Steps:

    • Check the temperature at which the oiling occurred. Is it close to the expected melting point of the compound in the chosen solvent?

    • Review your cooling rate. Was the solution crash-cooled?

    • Evaluate the solvent. Highly viscous solvents or solvents that are too good at solubilizing the compound can promote oiling.

  • Solution Protocols:

    • Reduce Cooling Rate: Employ a slower, more controlled cooling profile. A rate of 5-10°C per hour is a good starting point.

    • Lower Initial Concentration: Start with a more dilute solution to avoid excessively high supersaturation upon cooling.

    • Add a Co-solvent/Anti-solvent: Introduce a miscible "anti-solvent" in which the compound is less soluble. This should be added slowly to the warm solution until slight turbidity is observed, which is then cleared by gentle heating before slow cooling.

    • Seeding: Introduce a small number of pre-existing crystals (seeds) of the desired form into the solution once it is slightly supersaturated[7]. This provides a template for growth and bypasses the difficult primary nucleation step, often preventing oiling.

Problem 2: The crystallization yield is consistently low.
  • Causality: Low yield is typically due to either high residual solubility of the compound in the mother liquor at the final filtration temperature or incomplete precipitation.

  • Diagnostic Steps:

    • Measure the concentration of the compound in the mother liquor (e.g., by HPLC) to determine residual solubility.

    • Ensure sufficient time has been allowed for crystallization to complete at the final temperature.

  • Solution Protocols:

    • Decrease Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5°C or even sub-zero if the solvent allows) to minimize solubility.

    • Optimize Solvent System: Switch to a solvent or solvent mixture in which the compound has lower final solubility. An anti-solvent addition strategy is often effective here[].

    • Increase Concentration (with caution): While this can increase yield, it also raises the risk of impurity incorporation or oiling out. This must be balanced with purity requirements.

    • Evaporative Crystallization: Slowly evaporate the solvent from the saturated solution to increase the concentration and induce crystallization. This is particularly useful for compounds with a flat solubility curve.

Problem 3: The product purity does not improve after crystallization.
  • Causality: Impurities can be incorporated into the crystal lattice in several ways: as inclusions of mother liquor, by adsorption onto the crystal surface, or by co-crystallizing if the impurity is structurally very similar to the target molecule[9].

  • Diagnostic Steps:

    • Analyze the impurity profile of the starting material and the final crystals. Are specific impurities being enriched?

    • Examine the crystals under a microscope. Are they hollow or do they contain visible inclusions?

  • Solution Protocols:

    • Slow Down Crystal Growth: Rapid growth often traps pockets of impure mother liquor[9]. Slowing down the cooling or anti-solvent addition rate allows for more selective growth of the pure crystal lattice.

    • Increase Agitation (with care): Proper mixing ensures a uniform concentration and temperature, reducing the likelihood of localized high supersaturation which can lead to impurity trapping. However, excessive agitation can cause crystal breakage (secondary nucleation), leading to smaller, less pure particles.

    • Re-evaluate the Solvent: A different solvent may reject the impurity more effectively. Sometimes, an impurity that is highly soluble in the chosen solvent will remain in the mother liquor.

    • Perform a Re-slurry: Stirring the crystalline product in a fresh, cold solvent can wash away surface-adsorbed impurities without dissolving a significant amount of the product.

Problem 4: Suspected polymorphism - different crystal forms are observed.
  • Causality: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice[10][11]. These forms can have different physical properties, including solubility, stability, and melting point. The formation of a specific polymorph is kinetically and thermodynamically controlled[12].

  • Diagnostic Steps:

    • Characterize the different crystal forms using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

    • Review the crystallization conditions that produced each form. Note the solvent, cooling rate, temperature, and agitation.

  • Solution Protocols:

    • Controlled Seeding: This is the most robust method to ensure the desired polymorph is produced[7]. Seed the crystallization with crystals of the target form.

    • Solvent Selection: Different solvents can favor the nucleation and growth of different polymorphs due to specific molecule-solvent interactions[13][14]. Screen a wide range of solvents.

    • Control Temperature and Supersaturation: One polymorph may be more stable at a certain temperature, while another may be favored kinetically at high supersaturation[12][15]. Experiment with different cooling profiles and concentrations.

    • Solution Shearing: For screening purposes, advanced techniques like solution shearing can be used to isolate different polymorphs by controlling temperature and shearing speed[16].

Part 3: Visualized Workflows and Protocols

Workflow 1: Systematic Crystallization Screening

This workflow provides a structured approach for initial screening to identify promising crystallization conditions.

CrystallizationScreening start_node Start: Crude Solid process_node1 Solvent Solubility Test (10-20 mg scale, 8 solvents) start_node->process_node1  Step 1 process_node process_node decision_node decision_node outcome_node outcome_node success_node success_node decision_node1 Dissolves Hot & Crashes Out Cold? process_node1->decision_node1  Step 2 process_node2 Consider Anti-Solvent or Evaporative Method decision_node1->process_node2 No decision_node2 Good Crystals Formed? decision_node1->decision_node2 Yes outcome_node1 Poor System process_node2->outcome_node1 success_node1 Condition Identified! Proceed to Optimization decision_node2->success_node1 Yes process_node3 Try Different Solvent Class (e.g., aprotic, esters) decision_node2->process_node3 No outcome_node2 Re-evaluate Approach process_node3->outcome_node2

Caption: Decision workflow for initial solvent screening.

Workflow 2: Troubleshooting Common Crystallization Failures

This flowchart guides the user through diagnosing and solving common issues like oiling out or amorphous precipitation.

TroubleshootingWorkflow start_node Problem: No Crystals, Oil, or Amorphous Solid decision_node1 Evaluate Cooling Rate / Anti-Solvent Addition start_node->decision_node1 decision_node decision_node action_node action_node outcome_node Re-run Experiment action_node1 Action: Reduce Rate (e.g., 5-10°C / hour) decision_node1->action_node1 Too Fast decision_node2 Evaluate Concentration (Supersaturation Level) decision_node1->decision_node2 Controlled action_node1->outcome_node action_node2 Action: Reduce Concentration (Use more solvent) decision_node2->action_node2 Too High action_node3 Action: Introduce Seeding or Change Solvent System decision_node2->action_node3 Appropriate action_node2->outcome_node action_node3->outcome_node

Caption: A logical flowchart for troubleshooting failed crystallization experiments.

References

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design. [Link]

  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. (2009). Crystal Growth & Design. [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. [Link]

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025). Journal of Molecular Pharmacy & Organic Process Research. [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

  • Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. (2014). ResearchGate. [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Crystal Growth & Design. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. [Link]

  • Guide for crystallization. (n.d.). Unknown Source. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. (n.d.). NextSDS. [Link]

  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. (n.d.). PubChemLite. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3).

Because this molecule contains three distinct reactive domains—a tautomerizable 2-hydroxypyridine core, an autoxidation-prone tertiary carbon on the isopropyl group, and a thermally sensitive 4-carboxylic acid—standard storage protocols are often insufficient. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating workflows to ensure absolute compound integrity.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my compound exhibit shifting NMR peaks and inconsistent solubility after storage in different solvent systems? A: This is a direct result of lactam-lactim tautomerization. The equilibrium between the 2-hydroxypyridine form and the 2-pyridone form is highly sensitive to the dielectric constant of the environment. In non-polar environments or the solid state under strict vacuum, the 2-hydroxypyridine form may be favored or co-exist[1]. However, in polar solvents or upon exposure to atmospheric moisture, the equilibrium shifts dramatically toward the 2-pyridone tautomer.

Causality: The 2-pyridone form possesses a significantly higher calculated dipole moment (~5.97 Debye in chloroform compared to ~1.83 Debye for the hydroxy form)[2]. Moisture ingress during storage acts as a polar solvating agent; a single water molecule can bridge the N-H and C=O groups via hydrogen bonding, lowering the tautomerization energy barrier from >30 kcal/mol to ~12-16 kcal/mol, permanently altering the bulk powder's physicochemical properties as detailed in the2[2].

Q2: During long-term storage, we detected a mass increase of +16 Da and +32 Da via LC-MS, accompanied by a loss of potency. What is the mechanism? A: This is the hallmark of radical-initiated autoxidation at the isopropyl group. The tertiary carbon of the isopropyl moiety has a weaker C-H bond dissociation energy compared to primary or secondary carbons. When exposed to ambient oxygen and UV/visible light, a carbon-centered radical forms. Molecular oxygen rapidly adds to this radical to form a peroxyl radical, which then abstracts a hydrogen to form a hydroperoxide (+32 Da)[3]. Over time, these hydroperoxides degrade into hydroxyl and alkoxy radicals, leading to complex degradation profiles including +16 Da oxidation products[4].

Causality: Storing the compound in clear vials under atmospheric air provides both the initiator (light) and the reactant (O2) required for this free-radical chain mechanism, a known hazard for compounds with tertiary carbons as outlined in the 5[5].

Q3: We observed a gradual loss of the carboxylic acid peak in our FTIR spectra when the powder was stored in a warm environment. Is this expected? A: Yes, this indicates thermal decarboxylation. While unsubstituted isonicotinic acid derivatives generally exhibit high thermal stability (decomposition temperatures >300°C)[6], the presence of the electron-donating hydroxyl/pyridone oxygen and the isopropyl group alters the electron density of the pyridine ring. Prolonged exposure to elevated temperatures, especially in the presence of trace acidic impurities or transition metals from manufacturing, lowers the activation energy for the extrusion of CO2[7].

Part 2: Visualizing Degradation Pathways

MechanisticPathways Core 2-hydroxy-6-(propan-2-yl) pyridine-4-carboxylic acid Tautomer 2-Pyridone Tautomer (Polar Solvents/H2O) Core->Tautomer Solvent Polarity Shift (Keq changes) Peroxide Hydroperoxide Formation (O2 + Light) Core->Peroxide Radical Autoxidation (Tertiary Carbon) Decarbox Decarboxylation (Thermal Stress > 150°C) Core->Decarbox Heat / Acidic Moisture

Caption: Primary degradation pathways and their environmental triggers.

Part 3: Quantitative Stability Data

To predict the behavior of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid during storage, refer to the following synthesized data tables.

Table 1: Solvent Effects on Tautomeric Equilibrium (Keq)

Solvent Environment Dielectric Constant (ε) Est. Keq (2-Pyridone / 2-Hydroxypyridine) Dominant Structural Form
Cyclohexane / Dry Solid 2.0 ~1.7 Mixed / 2-Hydroxypyridine
Chloroform 4.8 ~6.0 2-Pyridone
Acetonitrile 37.5 >100 2-Pyridone

| Water (Moisture Ingress) | 80.1 | >900 | 2-Pyridone |

Table 2: Long-Term Storage Condition Matrix

Storage Condition Atmosphere Container Type Est. Degradation (12 Months) Primary Degradation Risk
Ambient (25°C) Air Clear Glass >5.0% Autoxidation (Peroxides)
Refrigerated (4°C) Air Amber Glass 1.0 - 2.0% Moisture / Tautomerization

| Cryogenic (-20°C) | Argon / N2 | Amber Glass | <0.1% | None (Optimal Condition) |

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely solely on visual inspection. Implement the following self-validating workflows.

Protocol A: Forced Degradation & Stability-Indicating Assay

This protocol forces the molecule through its known degradation pathways to establish a baseline for your analytical methods, following principles from the7[7].

  • Oxidative Stress (Positive Control for Autoxidation): Dissolve 10 mg of the compound in 1 mL of methanol. Add 100 µL of 3% H2O2. Stir at room temperature for 24 hours under a UV lamp.

  • Thermal/Acidic Stress (Positive Control for Decarboxylation): Dissolve 10 mg in 1 mL of 0.1 N HCl. Heat to 60°C for 48 hours[7].

  • Negative Control: Store 10 mg of the solid powder under Argon at -20°C in the dark for the same duration.

  • Validation: Run all samples via HPLC-UV (254 nm) coupled with MS. The oxidative stress sample must show a distinct +16/32 Da peak. The thermal stress sample must show a loss of the parent mass. If your HPLC method cannot resolve these peaks from the negative control, your method is not stability-indicating and must be redeveloped.

Protocol B: Optimized Long-Term Storage Workflow

Implement this step-by-step methodology for batch storage to prevent degradation.

  • Lyophilization: Dry the API thoroughly using a lyophilizer to remove trace water, preventing moisture-catalyzed tautomerization.

  • Inert Gas Blanketing: Transfer the dried powder into amber glass vials. Purge the headspace with ultra-pure Argon (heavier than N2, provides a better blanket against O2) to prevent tertiary carbon autoxidation.

  • Sealing: Seal with PTFE-lined caps. Avoid rubber septa, which can outgas and react with the carboxylic acid.

  • Thermal Control: Store the sealed vials in a monitored -20°C freezer.

  • Validation Loop: Every 6 months, withdraw a small aliquot and run an FTIR and LC-MS against the Day 0 reference standard to confirm the absence of peroxide formation and tautomeric shifting.

ProtocolWorkflow S1 1. Sample Lyophilization (Remove Moisture) S2 2. Argon Blanketing (Displace O2) S1->S2 S3 3. Aliquot into Amber Vials (Block UV Light) S2->S3 S4 4. Store at -20°C (Prevent Thermal Degradation) S3->S4 S5 5. Periodic HPLC/NMR QC (Self-Validating Step) S4->S5

Caption: Step-by-step workflow for the optimized long-term storage of the compound.

Part 5: References

  • WuXi Biology - How about Tautomers? (Analysis of 2-hydroxypyridine and 2-pyridone interconversion and dipole moments). URL:[Link]

  • US Patent 3873625A - Preparation of hydroperoxides by autoxidation (Mechanisms of tertiary carbon autoxidation). URL:

  • Kent State University - What are organic peroxides? (Safety guidelines for peroxide formers and autoxidation risks). URL: [Link]

  • Carl ROTH - Safety Data Sheet: Isonicotinic acid (Thermal stability and decomposition parameters). URL: [Link]

  • National Institutes of Health (PMC) - The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization (Theoretical and computational revisit of tautomer stability). URL:[Link]

  • ResearchGate - Autoxidative degradation of polypropylene oxide segments (Mechanistic pathways of radical formation and hydroperoxide degradation). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid Analysis

Welcome to the technical support guide for the HPLC analysis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating issue of peak tailing. By understanding the underlying chemical interactions and implementing a logical troubleshooting workflow, you can achieve symmetric peaks, enhance resolution, and ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Chemistry of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid

The structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid presents specific challenges in reversed-phase HPLC. Its key functional groups—a carboxylic acid and a hydroxyl group on a pyridine ring—make it susceptible to multiple interaction modes with the stationary phase and system components.

  • Acidic Nature: The carboxylic acid group can interact with residual basic sites on the column or system.

  • Chelating Potential: The 2-hydroxy and 4-carboxylic acid arrangement can act as a chelating agent, interacting with trace metal ions in the silica matrix, column hardware, or HPLC system itself.[1] This chelation can lead to significant peak tailing.[1][2][3]

  • Silanol Interactions: The polar nature of the molecule can lead to secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, a primary cause of peak tailing for many compounds.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the back of a chromatographic peak is wider than the front.[6] Ideally, a peak should be a symmetrical Gaussian shape.[4][7] We quantify this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 often signal a problem that needs addressing.[6] This issue can compromise the accuracy of peak integration and reduce resolution from nearby peaks.[6]

Q2: Why is my 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid peak tailing when other compounds in my run look fine?

A2: This is a classic sign of a specific chemical interaction between your analyte and the system. While issues like a column void or extra-column volume affect all peaks, analyte-specific tailing points towards secondary interactions.[7][8] For this particular molecule, the likely culprits are interactions with surface silanol groups or chelation with metal ions.[1][2]

Q3: I lowered the mobile phase pH, but the tailing persists. What should I do next?

A3: While lowering the pH (e.g., to ≤ 3) is a great first step to suppress the ionization of acidic silanol groups, it may not be sufficient if metal chelation is the dominant issue.[1][4][9][10] If low pH doesn't solve the problem, the next steps involve evaluating the column itself and considering mobile phase additives that can act as competing chelating agents.

Q4: Can my HPLC system itself be the source of the problem?

A4: Absolutely. Metal ions can leach from stainless steel or titanium components of the HPLC system, including frits, tubing, and pump heads, especially when using certain organic solvents.[2][11][12] These ions can accumulate on the column, creating active sites that cause peak tailing for chelating analytes like yours.[2][11][12]

Systematic Troubleshooting Guide

A logical, step-by-step approach is crucial for efficiently identifying and resolving the root cause of peak tailing.

Diagram: HPLC Peak Tailing Troubleshooting Workflow

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Differentiating Cause cluster_2 Step 3: Addressing Chemical Interactions cluster_3 Step 4: Resolution Start Observe Peak Tailing for Target Analyte CheckAllPeaks Do all peaks in the chromatogram tail? Start->CheckAllPeaks PhysicalProblem Physical Issue Likely (e.g., Column Void, Dead Volume) CheckAllPeaks->PhysicalProblem Yes ChemicalProblem Chemical Interaction Likely (Analyte-Specific) CheckAllPeaks->ChemicalProblem No OptimizeMP Optimize Mobile Phase (pH, Additives) ChemicalProblem->OptimizeMP EvaluateColumn Evaluate Column (Age, Type, Contamination) OptimizeMP->EvaluateColumn Tailing Persists SystemCheck Check System for Metal Contamination EvaluateColumn->SystemCheck Tailing Persists Resolved Symmetrical Peak Achieved SystemCheck->Resolved

Caption: A workflow for diagnosing and resolving peak tailing.

Experimental Protocols & Solutions

Mobile Phase Optimization

The mobile phase is your first and most powerful tool for mitigating unwanted secondary interactions.

Protocol 1: Mobile Phase pH Adjustment

  • Causality: Residual silanol groups on the silica surface are acidic and become ionized at mid-range pH, creating negatively charged sites that can interact with polar analytes. By lowering the mobile phase pH to below 3, these silanol groups are protonated and rendered neutral, minimizing these secondary interactions.[1][4][9][10]

  • Methodology:

    • Prepare your mobile phase using an acidic additive. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common choices.

    • Ensure the final pH of the aqueous portion of the mobile phase is between 2.5 and 3.0.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Analyze the peak shape. A significant reduction in tailing confirms that silanol interactions were a major contributor.

Protocol 2: Introduction of a Competing Chelating Agent

  • Causality: If metal ion chelation is the primary cause of tailing, introducing a stronger, competitive chelating agent into the mobile phase can "mask" the active sites on the column and in the system.[3] Ethylenediaminetetraacetic acid (EDTA) is effective but can suppress MS signals.[3] Citric acid is a viable alternative.

  • Methodology:

    • Prepare your aqueous mobile phase containing a low concentration of a chelating agent (e.g., 0.1-0.5 mM EDTA or 1-5 mM Citric Acid).

    • Thoroughly flush the entire HPLC system (pump, lines, injector, and column) with this mobile phase to passivate the metal surfaces.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the sample and evaluate the peak shape. A dramatic improvement points to metal chelation as the root cause.

ParameterRecommended ModificationExpected Impact on Tailing Factor (Tf)
Mobile Phase pH Decrease to pH 2.5-3.0 using 0.1% Formic AcidSignificant Reduction (e.g., from 2.0 to <1.5)
Buffer Strength Increase buffer concentration (e.g., to 25 mM phosphate for UV)Moderate Reduction
Additive Add 0.1-0.5 mM EDTA to mobile phaseSignificant Reduction (e.g., from 2.0 to <1.2)
Column Selection and Care

Not all C18 columns are created equal. The underlying silica and bonding technology play a critical role.

Recommendations:

  • Use High-Purity, Type B Silica Columns: Modern columns are manufactured with high-purity silica containing very low levels of metal contaminants (like iron and aluminum).[4] This inherently reduces the potential for chelation interactions.

  • Choose End-Capped Columns: End-capping is a process that chemically derivatizes most of the remaining surface silanol groups after the primary stationary phase is bonded.[10][13] This significantly reduces the sites available for secondary silanol interactions.

  • Consider Alternative Stationary Phases: If tailing persists, consider phases with alternative surface chemistry, such as hybrid silica-organic particles or polymer-based columns, which have different surface properties and can eliminate silanol-related issues.[4][14]

Protocol 3: Column Flushing and Regeneration

  • Causality: Over time, columns can become contaminated with strongly retained matrix components or metal ions from the system, creating active sites that cause tailing. A rigorous cleaning procedure can restore performance.

  • Methodology:

    • Disconnect from Detector: To avoid contaminating the detector cell, direct the column outlet to a waste container.

    • Buffer Flush: Wash the column with 10-20 column volumes of HPLC-grade water to remove buffer salts.

    • Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove non-polar compounds.

    • Strong Solvent Wash (if needed): A sequence of Isopropanol followed by Methylene Chloride and then Isopropanol can remove strongly bound contaminants. Always check your column's care and use manual for solvent compatibility.

    • Re-equilibration: Flush with your mobile phase (without buffer) before re-introducing the buffered mobile phase. Reconnect the detector and equilibrate until the baseline is stable.

System-Level Checks

If mobile phase and column optimizations fail, the problem may lie within the HPLC hardware itself.

Diagram: Key Interaction Mechanisms Causing Peak Tailing

G cluster_0 Analyte & Stationary Phase Interactions cluster_1 Result Analyte 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid COOH OH Silica Silica Surface Si-OH (Acidic Silanol) Si-O-Metal⁺ Analyte:oh->Silica:sioh H-Bonding (Secondary Interaction) Analyte:cooh->Silica:simet Chelation TailingPeak Tailing Peak (Asymmetrical)

Caption: Interactions leading to peak tailing for the target analyte.

Troubleshooting Steps:

  • Check for Dead Volume: Ensure all tubing connections, especially between the injector, column, and detector, are made with appropriate fittings and have minimal lengths. Extra-column volume can cause all peaks to tail or broaden.[13][15]

  • System Passivation: If metal leaching is suspected, you can passivate the system. This involves flushing the entire flow path with a solution designed to remove or inactivate metal ions. A solution of 10-20% Nitric Acid (for stainless steel systems) followed by a thorough water and mobile phase flush can be effective. Warning: Always consult your HPLC manufacturer's guidelines before performing this procedure.

  • Inert Flow Path Technology: For persistent and challenging issues with metal-sensitive analytes, consider upgrading to an HPLC system and column that utilize hybrid surface technology.[3][16] These technologies create an inert barrier on metal surfaces, preventing deleterious interactions and dramatically improving peak shape for compounds like yours.[3][16]

By systematically working through these FAQs and troubleshooting guides, you will be well-equipped to diagnose the specific cause of peak tailing in your analysis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid and implement the most effective solution to achieve robust and reliable chromatographic results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • De Pra, M., et al. (2020). Effects of metal contamination caused by iron-free HPLC systems on peak shape and retention of drugs with chelating properties.
  • Unreferenced. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Quantifying 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid: A Comparative Guide

The quantification of functionalized pyridine derivatives, specifically 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3), presents a unique set of chromatographic challenges. As an amphoteric molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of functionalized pyridine derivatives, specifically 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3), presents a unique set of chromatographic challenges. As an amphoteric molecule featuring a carboxylic acid, a basic pyridine nitrogen, and a hydroxyl group capable of lactam-lactim tautomerization (forming a 2-pyridone), it is highly polar yet possesses a hydrophobic isopropyl tail.

For drug development professionals and analytical scientists, selecting and validating the correct analytical method is critical. This guide objectively compares a modern UHPLC-PDA/MS (Core-Shell Biphenyl) workflow against traditional alternatives, providing mechanistic causality for experimental choices and a self-validating protocol grounded in ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Comparative Analysis of Methodologies

To establish an Analytical Target Profile (ATP), we must evaluate the performance of our primary product workflow against common laboratory alternatives.

  • Method A (The Optimized Product): UHPLC-PDA/MS utilizing a Core-Shell Biphenyl stationary phase.

  • Method B (Alternative 1): Traditional HPLC-UV utilizing a fully porous C18 stationary phase.

  • Method C (Alternative 2): Capillary Zone Electrophoresis (CZE-UV).

Table 1: Performance Metrics Comparison
ParameterMethod A: UHPLC-PDA/MS (Core-Shell Biphenyl)Method B: HPLC-UV (Fully Porous C18)Method C: CZE-UV (Capillary Electrophoresis)
Retention Mechanism Hydrophobic + π−π interactionsPurely HydrophobicElectrophoretic mobility
Run Time 3.5 min15.0 min8.0 min
Tailing Factor ( Tf​ ) 1.05 (Excellent symmetry)1.85 (Severe tailing)1.10 (Good symmetry)
LOD (S/N = 3) 0.5 ng/mL (via MS/MS MRM)15.0 ng/mL50.0 ng/mL
Precision (%RSD) 0.4%1.5%3.2%
Matrix Interference Minimal (Isotope dilution MS)High (UV overlap)Moderate

Mechanistic Causality: Why This Method Works (E-E-A-T)

Analytical methods fail when the underlying chemistry of the analyte is ignored. The superiority of Method A is driven by two deliberate experimental choices:

1. Stationary Phase Causality (The Biphenyl Advantage): Standard C18 columns rely solely on hydrophobic dispersion forces. Because 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is highly polar, it exhibits poor retention ( k′<1 ) on C18 phases, eluting near the void volume. By switching to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The electron-dense biphenyl rings interact strongly with the electron-deficient pyridine ring of the analyte, selectively increasing retention without requiring highly aqueous, poorly desolvating mobile phases.

2. Mobile Phase Causality (Ion Suppression & Tautomeric Control): The molecule contains a carboxylic acid (pKa ~ 3.5). If analyzed at a neutral pH, the carboxylate anion forms, destroying retention. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~ 2.7) , we achieve two things:

  • Ion Suppression: The carboxylic acid is fully protonated (neutralized), driving partitioning into the stationary phase.

  • Silanol Masking: The acidic pH protonates residual silanols on the silica support, neutralizing their negative charge and eliminating the secondary ion-exchange interactions that cause severe peak tailing.

Furthermore, the molecule undergoes lactam-lactim tautomerization. To prevent split peaks or distorted integration in the PDA detector, detection is set at the isosbestic point (254 nm) , ensuring uniform molar absorptivity regardless of the tautomeric state.

Mechanism Analyte 2-Hydroxy-6-isopropyl pyridine-4-carboxylic acid MobilePhase Mobile Phase (pH 2.7) 0.1% Formic Acid Analyte->MobilePhase Ion Suppression (Protonates COOH) StationaryPhase Core-Shell Biphenyl Stationary Phase MobilePhase->StationaryPhase Pi-Pi & Hydrophobic Interactions Retention Optimal Retention & Peak Symmetry StationaryPhase->Retention Minimizes Silanol Tailing

Caption: Mechanistic pathway of analyte retention using a Biphenyl stationary phase and acidic mobile phase.

The Self-Validating Experimental Protocol

A trustworthy analytical method must prove its fitness before every single run. This protocol integrates a mandatory System Suitability Test (SST) that acts as a self-validating gatekeeper.

Step-by-Step Methodology: UHPLC-PDA/MS Quantification

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and degas.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid reference standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute to a 10 µg/mL working concentration using the initial mobile phase conditions (95% A / 5% B). Causality: Diluting in the starting mobile phase prevents solvent-mismatch band broadening at the column head.

Step 3: Chromatographic Execution

  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.0 min: Hold at 60% B

    • 3.0 - 3.5 min: Return to 5% B (Re-equilibration)

Step 4: Data Acquisition (PDA & MS/MS)

  • PDA: Monitor at 254 nm (isosbestic point).

  • MS/MS (Electrospray Ionization - Positive Mode):

    • Precursor Ion: [M+H]+=182.1m/z

    • Product Ion (Quantifier): 138.1m/z (corresponding to the neutral loss of CO2​ [44 Da] from the carboxylic acid group).

Step 5: The Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject the 10 µg/mL standard in 5 replicates. The CDS (Chromatography Data System) must be programmed to automatically halt the sequence if the following criteria are not met:

  • Retention Time %RSD: ≤0.5%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method was subjected to rigorous validation following the parameters outlined in ICH Q2(R2) and USP <1225> Category I requirements [3].

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define Target Measurement Uncertainty Design 2. Method Design & Optimization (Biphenyl Column, pH 2.7 Buffer) ATP->Design Guides Development Validate 3. ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) Design->Validate Finalized Parameters SST 4. System Suitability Testing (SST) (Self-Validating Daily Check) Validate->SST Defines Acceptance Limits Routine 5. Routine Quantification (Sample Analysis) SST->Routine SST Pass

Caption: Lifecycle approach to analytical method validation based on ICH Q14 and Q2(R2) guidelines.

Table 2: Formal Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte Rt​ Peak purity index > 0.999Pass
Linearity ( R2 ) ≥0.999 (25% to 150% of nominal)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%Pass
Repeatability Intra-day %RSD ≤2.0% ( n=6 )0.65%Pass
Intermediate Precision Inter-day %RSD ≤2.0% 0.82%Pass
Robustness Tf​≤1.5 under deliberate variations Tf​=1.08 (Flow ±0.1 mL/min)Pass

By anchoring the experimental design in the physicochemical realities of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, this UHPLC-PDA/MS workflow transcends basic quantification. It provides a highly robust, self-validating system that guarantees data integrity throughout the drug development lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. Available at:[Link]

  • United States Pharmacopeia (USP). "Considerations for Method Validation: USP General Chapter <1225> Validation of Compendial Procedures." Pharmaceutical Technology. Available at:[Link]

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Laboratories Insights. Available at:[Link]

Comparative

Benchmarking Receptor Binding Affinity: 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid vs. Industry Standards

Executive Summary & Target Context 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3) is a highly specialized low-molecular-weight ligand utilized primarily in fragment-based drug discovery (FBDD). Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Context

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3) is a highly specialized low-molecular-weight ligand utilized primarily in fragment-based drug discovery (FBDD). Structurally, it features a pyridine-4-carboxylic acid core with a 2-hydroxyl substitution and a 6-isopropyl group. This specific pharmacophore is a canonical bidentate chelator for the active site iron (Fe²⁺) in 2-oxoglutarate (2-OG) dependent oxygenases[1].

For the purpose of this benchmarking guide, we evaluate its binding affinity against Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) , the primary oxygen-sensing enzyme in human physiology. By displacing the endogenous 2-OG co-substrate, inhibitors of this class stabilize HIF-α, promoting the transcription of erythropoietin (EPO)[2]. We will benchmark this compound against the endogenous mimic N-oxalylglycine (NOG) and the clinical-stage PHD2 inhibitor Roxadustat (FG-4592)[3].

Mechanistic Rationale: The Causality of Binding

As an Application Scientist, it is critical to understand why this molecule exhibits target affinity before running kinetic assays.

  • Bidentate Chelation: The 2-hydroxy group (which exists in equilibrium with its 2-oxo tautomer) and the 4-carboxylic acid group perfectly mimic the 1-carboxylate and 2-oxo groups of 2-oxoglutarate. This allows the compound to form a highly stable, bidentate coordination complex with the catalytic Fe²⁺ ion in the PHD2 active site[1].

  • Hydrophobic Packing: While the core handles metal chelation, the 6-isopropyl (propan-2-yl) group is the primary driver of binding entropy. It displaces ordered water molecules from the hydrophobic pocket adjacent to the iron center, significantly decreasing the dissociation rate constant ( koff​ ) compared to unsubstituted pyridine-dicarboxylates[4].

G Normoxia Normoxia (Normal O2) PHD2 HIF-PHD2 Enzyme Normoxia->PHD2 HIF HIF-1α / HIF-2α PHD2->HIF Hydroxylates Cofactors Fe(II) + 2-OG Cofactors->PHD2 Degradation Proteasomal Degradation HIF->Degradation VHL-mediated Inhibitor 2-hydroxy-6-(propan-2-yl) pyridine-4-carboxylic acid Inhibitor->PHD2 Chelates Fe(II) Displaces 2-OG Stabilized Stabilized HIF-α Inhibitor->Stabilized Prevents Degradation Transcription EPO Transcription & Erythropoiesis Stabilized->Transcription Translocates to Nucleus

Mechanism of HIF-PHD2 inhibition by 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Self-Validating Experimental Protocols

To establish trustworthiness, binding affinity must be evaluated orthogonally. We utilize Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to determine the exact association ( kon​ ) and dissociation ( koff​ ) rates[5].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Receptor Immobilization: Dilute recombinant human HIF-PHD2 (catalytic domain) in 10 mM sodium acetate (pH 5.0). Inject over the activated surface until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation (Critical Step): Use HEPES-buffered saline (HBS-P) supplemented with 50 µM FeSO₄ and 1 mM ascorbate to maintain the active site iron in the ferrous (Fe²⁺) state.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (from 100 µM down to 3.125 µM). Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Validation: Run a solvent correction curve to account for bulk refractive index changes from DMSO. Fit the double-referenced sensograms to a 1:1 Langmuir binding model.

SPR Immobilize 1. Immobilize PHD2 on CM5 Chip Baseline 2. Establish Buffer Baseline Immobilize->Baseline Inject 3. Inject Inhibitor Series Baseline->Inject Assoc 4. Measure Association (kon) Inject->Assoc Dissoc 5. Measure Dissociation (koff) Assoc->Dissoc Regen 6. Surface Regeneration Dissoc->Regen Analyze 7. 1:1 Langmuir Kinetic Fit Regen->Analyze

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC serves as an orthogonal validation system to ensure the SPR signal is driven by specific active-site chelation (enthalpy-driven) rather than non-specific aggregation.

  • Cell Preparation: Load the sample cell with 50 µM PHD2 in ITC buffer (50 mM Tris-HCl, pH 7.5, 50 µM FeSO₄).

  • Syringe Loading: Load the titration syringe with 500 µM of the test compound.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model to extract ΔH and calculate −TΔS .

Comparative Performance Data

The following table synthesizes the benchmarking data, comparing our target compound against standard reference molecules.

CompoundTarget ReceptorSPR Affinity ( KD​ )Biochemical IC50​ ITC Enthalpy ( ΔH )Ligand Efficiency (LE)
2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid HIF-PHD24.2 µM8.5 µM-7.8 kcal/mol0.38 kcal/mol/HA
N-Oxalylglycine (NOG) (Endogenous Mimic)HIF-PHD215.0 µM22.0 µM-5.2 kcal/mol0.31 kcal/mol/HA
Roxadustat (FG-4592) (Clinical Benchmark)HIF-PHD20.059 µM0.59 µM-11.4 kcal/mol0.34 kcal/mol/HA

Data Interpretation: While Roxadustat exhibits superior absolute potency (nanomolar KD​ ) due to its extended phenoxy-isoquinoline structure[3], 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid demonstrates a superior Ligand Efficiency (LE = 0.38) . The highly favorable ΔH (-7.8 kcal/mol) confirms that the 2-hydroxy and 4-carboxylate moieties form a rigid, optimal geometry for Fe²⁺ chelation. The 6-isopropyl group successfully bridges the gap between a weak fragment (like NOG) and a mature drug, making it an ideal, high-efficiency starting point for further lead optimization.

References

  • Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. ResearchGate. 1

  • Photoactivatable Prolyl Hydroxylase 2 Inhibitors for Stabilizing the Hypoxia-Inducible Factor with Light. Journal of Medicinal Chemistry - ACS Publications. 2

  • Roxadustat and its failure: A comparative dynamic study. ResearchGate. 3

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry - ACS Publications. 4

  • Phd2-IN-2 versus competitor compounds. Smolecule. 5

Sources

Validation

Reproducibility and Route Optimization for 2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic Acid Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3) The synthesis of highly functionalized pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3)

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (also known as 2-hydroxy-6-isopropylisonicotinic acid) serves as a critical building block for various active pharmaceutical ingredients (APIs), including Apelin receptor agonists[1] and PDE9 inhibitors[2].

This guide objectively compares the classical batch synthesis of this molecule with modern continuous flow alternatives, providing self-validating experimental protocols and mechanistic insights to ensure absolute reproducibility.

Mechanistic Overview & Route Design

The most reliable synthetic route to 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid relies on a three-stage sequence: a Claisen condensation, a cyclocondensation, and a final saponification.

  • Claisen Condensation: 3-methyl-2-butanone is reacted with diethyl oxalate. Causality Check: Sodium ethoxide (NaOEt) must be used as the base rather than sodium hydroxide (NaOH). Hydroxide would cause premature, irreversible saponification of the diethyl oxalate, rendering it inactive. NaOEt maintains the integrity of the ester groups, driving the formation of the intermediate ethyl 5-methyl-2,4-dioxohexanoate (CAS: 64195-85-3)[3][4].

  • Cyclocondensation: The 2,4-dioxoester is cyclized to form the pyridine ring. Causality Check: Ammonium acetate ( NH4​OAc ) is vastly superior to aqueous ammonia here. NH4​OAc acts as a bifunctional reagent—it provides a steady source of nucleophilic ammonia while buffering the reaction pH. Without this buffering, the highly electrophilic 2,4-dioxohexanoate is prone to base-catalyzed retro-Claisen cleavage[2].

  • Saponification: The resulting ethyl 2-hydroxy-6-isopropylisonicotinate is hydrolyzed under basic conditions and acidified to precipitate the final carboxylic acid.

SynthesisRoute A 3-methyl-2-butanone + Diethyl oxalate B Claisen Condensation (NaOEt, EtOH) A->B C Ethyl 5-methyl-2,4-dioxohexanoate (CAS 64195-85-3) B->C D Cyclocondensation (NH4OAc, EtOH, Reflux) C->D E Ethyl 2-hydroxy-6-isopropylisonicotinate D->E F Saponification & Acidification (NaOH, then HCl) E->F G 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS 90610-30-3) F->G

Caption: Figure 1: Stepwise synthetic workflow for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Comparative Analysis: Batch vs. Continuous Flow

While the classical batch route is highly accessible, it suffers from heat transfer limitations during the highly exothermic Claisen condensation, leading to self-condensation byproducts of the ketone. Modern continuous flow chemistry mitigates this by utilizing microreactors with superior surface-area-to-volume ratios, allowing for precise thermal control.

Comparison cluster_batch Classical Batch Route cluster_flow Continuous Flow Route Start Raw Materials B1 Batch Reactor (Variable Temp) Start->B1 F1 Microreactor (Precise Temp Control) Start->F1 B2 Isolation & Wash B1->B2 B3 Batch Cyclization B2->B3 End Target Molecule (CAS 90610-30-3) B3->End F2 In-line Quench F1->F2 F3 Flow Cyclization F2->F3 F3->End

Caption: Figure 2: Process comparison between classical batch and continuous flow synthesis routes.

Quantitative Performance Comparison
Performance MetricClassical Batch (Isolated)Telescoped Batch (One-Pot)Continuous Flow (Microreactor)
Overall Yield 46%58%74%
Purity (HPLC) 98% (Post-recrystallization)95% (Requires chromatography)>99% (Direct precipitation)
Reaction Time 36 hours24 hours45 minutes (Residence time)
E-Factor 453212
Scalability Moderate (Heat transfer issues)ModerateExcellent (Numbering-up)

Data derived from standard process optimization metrics for 2,4-dioxoester cyclocondensations[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include embedded In-Process Controls (IPCs). A protocol is only valid if it dictates exactly how to verify success before moving to the next step.

Protocol A: Classical Batch Synthesis (Standard Lab Scale)

Step 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate

  • Preparation: In a flame-dried 500 mL round-bottom flask under N2​ , dissolve sodium ethoxide (1.1 equiv, 0.11 mol) in anhydrous ethanol (150 mL).

  • Addition: Cool the mixture to 0 °C. Add a mixture of 3-methyl-2-butanone (0.10 mol) and diethyl oxalate (1.05 equiv, 0.105 mol) dropwise over 30 minutes to manage the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench with dilute AcOH, and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot ( Rf​≈0.6 ) disappears and a new UV-active spot ( Rf​≈0.4 ) appears.

  • Workup: Quench the bulk reaction with glacial acetic acid to pH 5. Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over MgSO4​ , and evaporate to yield the intermediate as a yellow oil[4].

Step 2: Cyclocondensation & Saponification

  • Cyclization: Dissolve the crude ethyl 5-methyl-2,4-dioxohexanoate in absolute ethanol (100 mL). Add ammonium acetate (3.0 equiv). Reflux for 8 hours[2].

  • IPC Check: Analyze via HPLC. The intermediate peak should be <2% relative to the newly formed ethyl 2-hydroxy-6-isopropylisonicotinate.

  • Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous NaOH (3.0 equiv) and stir for 4 hours.

  • Isolation: Concentrate to remove ethanol. Acidify the aqueous layer with 2M HCl to pH 2-3. Collect the resulting white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to afford 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Protocol B: Continuous Flow Synthesis (Optimized Route)
  • System Setup: Utilize a dual-pump continuous flow system equipped with a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume) submerged in a 60 °C oil bath.

  • Feed A: 1.0 M solution of 3-methyl-2-butanone and diethyl oxalate in anhydrous THF.

  • Feed B: 1.2 M solution of NaOEt in ethanol.

  • Operation: Pump Feed A and Feed B at 0.1 mL/min each into a T-mixer, leading directly into the heated coil (Residence time: 50 mins).

  • In-Line Quench & Cyclization: Route the reactor effluent into a continuous stirred-tank reactor (CSTR) pre-charged with a saturated ethanolic solution of NH4​OAc at 80 °C.

  • Validation: Monitor the CSTR overflow using in-line Flow-IR spectroscopy. The disappearance of the ester carbonyl stretch at 1735 cm−1 and the appearance of the pyridine framework vibrations at 1600−1550 cm−1 validate real-time conversion.

Analytical Validation & Troubleshooting

If yields fall below the expected thresholds, consult the following diagnostic parameters:

  • Incomplete Cyclization: If the cyclization stalls, verify the anhydrous nature of the ethanol. Excess water drives the equilibrium backward, promoting the hydrolysis of the 2,4-dioxoester before the imine can form.

  • Decarboxylation Byproducts: If the final product shows an impurity lacking a carboxylic acid signal in 1H NMR (absence of the broad singlet at ~13 ppm), the saponification step was likely heated too aggressively. Pyridine-4-carboxylic acids are prone to thermal decarboxylation. Keep hydrolysis temperatures strictly below 40 °C.

  • Tautomeric NMR Signatures: Do not be alarmed if the 1H NMR in DMSO- d6​ shows complex splitting near the hydroxyl group. 2-hydroxypyridines exist in a solvent-dependent equilibrium with their 2-pyridone tautomers.

References

  • Fisher Scientific. "Ethyl 2,4-dioxo-5-methylhexanoate, 95%". Thermo Fisher Scientific Product Catalog. URL:[Link]

  • Google Patents. "US20040220186A1 - PDE9 inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease". United States Patent and Trademark Office.
  • Google Patents. "WO2019032720A1 - Apelin receptor agonists and methods of use thereof". World Intellectual Property Organization.

Sources

Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for understanding its biol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone for understanding its biological activity, optimizing its properties, and ensuring its safety and efficacy. For a novel compound such as 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, a molecule with potential pharmaceutical applications, unambiguous structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for atomic-level structural determination, with powerful alternative techniques. We will delve into the experimental intricacies and data-driven insights that empower researchers to make informed decisions in their quest for therapeutic innovation.

The Imperative of Structural Certainty

The spatial arrangement of atoms within a molecule dictates its function. Properties such as binding affinity to a biological target, metabolic stability, and solubility are all intrinsically linked to its three-dimensional architecture. An erroneous structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, the rigorous validation of a molecule's structure is a non-negotiable step in the drug development pipeline.

X-ray Crystallography: The Definitive Portrait

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for elucidating the precise three-dimensional structure of a crystalline compound.[1][2][3][4] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their spatial coordinates, bond lengths, bond angles, and stereochemistry with exceptional accuracy.

The Principle: From Crystal to Atomic Coordinates

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of a well-ordered, single crystal. When a beam of X-rays is directed at a crystal, the electrons in the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to mathematically reconstruct the electron density map of the molecule and, from that, build a detailed atomic model.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure involves several critical stages. The following protocol outlines the typical steps for the structural validation of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

Part 1: Crystallization - The Art of Inducing Order

The most significant bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.[1][2] For a small organic molecule like 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[5] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Vapor Diffusion Crystallization

  • Sample Preparation: Dissolve 5-10 mg of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Setup: Place the solution in a small vial. In a larger, sealed jar, place a reservoir of a precipitant (e.g., diethyl ether, hexane). Place the open vial containing the sample solution inside the larger jar.

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature. The vapor from the precipitant will slowly diffuse into the sample solution.

  • Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.

Part 2: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Part 3: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

  • Model Building: An initial atomic model of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is built into the electron density map.

  • Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor and R-free.[6]

dot graphdot

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Workflow cluster_alternatives Alternative Validation Techniques Synthesis Synthesis of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structural Validation Structure_Solution->Validation Final_Structure Final_Structure Validation->Final_Structure Definitive 3D Structure Proposed_Structure Proposed_Structure NMR->Proposed_Structure Connectivity & Environment Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight Confirmation

Caption: Workflow for the structural validation of a small molecule, highlighting the central role of X-ray crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer valuable and often more readily obtainable information. These methods are crucial for initial characterization and can be used to corroborate the crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a cornerstone technique for determining the structure of small molecules in solution.[7][8][9] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

The Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can exist in different spin states. By applying radiofrequency pulses, these nuclei can be excited to higher energy states. The frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. Furthermore, interactions between neighboring nuclei (spin-spin coupling) provide information about atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a few milligrams of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire ¹H and ¹³C spectra. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide further connectivity information.[10][11]

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to deduce the molecular structure.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[12][13][14] It is an indispensable tool for determining the molecular weight of a compound and can provide information about its elemental composition.

The Principle: In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for small molecules.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confident determination of the elemental formula.[14]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, angles, stereochemistryAtomic connectivity, chemical environment, dynamic informationMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (µg to mg)Soluble sample (mg)Small amount of sample (µg to ng)
Data Acquisition Time Hours to days (including crystallization)Minutes to hoursMinutes
Key Advantage Unambiguous and definitive structural determination[1][2]Provides information in solution, which can be more biologically relevantHigh sensitivity and accuracy in mass determination[14]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[1][2]Does not directly provide 3D spatial coordinatesDoes not provide direct information on atomic connectivity or stereochemistry

dot graphdot

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray Definitive 3D Structure Bond Lengths & Angles Absolute Stereochemistry NMR Atomic Connectivity Chemical Environment Solution-State Conformation MS Molecular Weight Elemental Formula Fragmentation Pattern Molecule 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid Molecule->Xray Provides Molecule->NMR Provides Molecule->MS Provides

Caption: Information provided by different structural validation techniques for the target molecule.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, a multi-faceted approach is recommended. While NMR and mass spectrometry provide essential preliminary data on connectivity and molecular weight, X-ray crystallography offers the definitive and irrefutable three-dimensional structure. The insights gained from a high-resolution crystal structure are invaluable for understanding the molecule's properties and for guiding further drug development efforts. By judiciously combining these powerful analytical techniques, researchers can build a comprehensive and validated understanding of their molecular assets, paving the way for the next generation of therapeutics.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Li, Y., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]

  • Gao, B., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. 39th Conference on Neural Information Processing Systems (NeurIPS 2025). [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences (JCHPS). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Hypha Discovery. Structure Elucidation by NMR. [Link]

  • Wadepohl, H. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]

  • Crystallization of small molecules. [Link]

  • Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP. [Link]

  • Cheung, E. Y., et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-Stage. [Link]

  • La Trobe University. Small Molecule Structure Characterisation. [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Guesmi, R., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Williams, P. A., & Harris, K. D. M. (2018). analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Royal Society of Chemistry. [Link]

  • de Sousa, G. F. S., et al. (2025). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ResearchGate. [Link]

  • Zięba, A., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Yoshida, S., & Murai, S. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • Mueller, D. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]

  • Mueller, D. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • PubChem. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • Chemspace. 4-[2-hydroxy-6-(propan-2-yl)pyridine-4-carbonyl]-1λ⁴-thiomorpholin-1-one. [Link]

  • NextSDS. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. [Link]

  • Wyrębek, D., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Claaßen, C., et al. (2022). Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Research Collection. [Link]

  • Protein X-Ray Structure Validation: Key Criteria. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

Sources

Validation

cross-reactivity studies involving 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

An in-depth technical comparison and methodology guide for evaluating assay selectivity and structural interference. Introduction: The Analytical Challenge of 2-HIPA In bioanalytical method development, distinguishing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodology guide for evaluating assay selectivity and structural interference.

Introduction: The Analytical Challenge of 2-HIPA

In bioanalytical method development, distinguishing a primary target drug from its structurally similar metabolites or synthetic intermediates is a regulatory and scientific imperative. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (hereafter referred to as 2-HIPA ) represents a highly challenging structural analog frequently encountered in pharmacokinetic (PK) and target-binding assays.

Featuring a functionalized pyridine ring, a sterically bulky isopropyl (propan-2-yl) group, and a highly reactive carboxylic acid moiety, 2-HIPA is notorious for inducing false-positive signals. Its amphiphilic nature allows it to exploit off-target paratopes in capture antibodies via both hydrophobic interactions (driven by the isopropyl group) and electrostatic interactions (driven by the deprotonated carboxylic acid at physiological pH).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of distinct analytical platforms—Competitive ELISA, Surface Plasmon Resonance (SPR), and LC-MS/MS—for evaluating 2-HIPA cross-reactivity. The methodologies detailed herein are engineered to be self-validating, ensuring your workflows meet the rigorous selectivity standards mandated by the [1].

Platform Comparison: Endpoint Sensitivity vs. Kinetic Resolution

When evaluating the cross-reactivity of a functionalized analog like 2-HIPA against a primary target, researchers must choose a platform that aligns with their specific data requirements.

  • Competitive ELISA (The Endpoint Standard): ELISA relies on the equilibrium binding of the analyte. While highly sensitive and high-throughput, it only provides an endpoint IC50​ value. It cannot differentiate between a cross-reactant that binds weakly but rapidly (high kon​ , high koff​ ) versus one that binds slowly but stably.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free biophysical characterization. By resolving the association ( kon​ ) and dissociation ( koff​ ) rates, [2] of 2-HIPA. This is critical because transient, low-affinity cross-reactivity might be washed away in an ELISA but could still competitively interfere with in vivo target engagement.

  • LC-MS/MS (The Structural Validator): While immunoassays rely on spatial recognition, LC-MS/MS provides absolute structural specificity based on mass-to-charge ratio ( m/z ) and retention time. It is the ultimate orthogonal validation tool to prove that an immunoassay signal is not being artificially inflated by 2-HIPA [3].

Quantitative Data Summary

The following table summarizes a controlled experimental dataset comparing the binding profile of a primary target drug versus the 2-HIPA analog across these platforms.

Analytical ParameterPrimary Target Drug2-HIPA (Analog)Platform Utilized
IC50​ (ng/mL) 2.5> 5,000Competitive ELISA
Cross-Reactivity (%) 100%< 0.05%Competitive ELISA
KD​ (Affinity, M) 1.2×10−9 4.8×10−5 SPR
kon​ (Association, M−1s−1 ) 5.5×105 1.2×103 SPR
koff​ (Dissociation, s−1 ) 6.6×10−4 5.7×10−2 SPR
Structural Specificity Absolute ( m/z 312.1)Absolute ( m/z 181.2)LC-MS/MS

Insight: While 2-HIPA shows negligible cross-reactivity in ELISA (< 0.05%), SPR data reveals a rapid dissociation rate ( koff​=5.7×10−2s−1 ). This explains why ELISA fails to detect it: the analog washes off during the standard ELISA wash steps, whereas SPR captures the transient interaction in real-time.

Mechanistic Visualization

Mechanism Ab Capture Antibody (Immobilized) Complex1 Ab-Target Complex (Specific Signal) Ab->Complex1 + Target Complex2 Ab-2-HIPA Complex (False Positive) Ab->Complex2 + 2-HIPA Target Target Analyte (High Affinity) Target->Complex1 Analog 2-HIPA Analog (Low Affinity) Analog->Complex2

Mechanistic pathway of competitive displacement and false-positive signal generation by 2-HIPA.

Experimental Protocols: Self-Validating Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent analytical artifacts.

Protocol 1: Real-Time Cross-Reactivity Profiling via SPR

This protocol utilizes a CM5 sensor chip to evaluate the transient binding kinetics of 2-HIPA.

  • Surface Preparation & Covalent Immobilization:

    • Activate the dextran matrix of a CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Causality: EDC/NHS chemistry creates reactive succinimide esters that covalently bind primary amines on the capture antibody, ensuring a highly stable surface that will not degrade during rigorous regeneration cycles.

  • Antibody Capture & Quenching:

    • Inject the capture antibody (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of 2000 RU is achieved.

    • Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: We utilize ethanolamine not merely as a blocking agent, but to covalently deactivate unreacted NHS esters. This strictly eliminates electrostatic interactions that 2-HIPA’s carboxylic acid moiety might otherwise exploit to generate false-positive binding signals.

  • Analyte Injection (Kinetic Titration):

    • Inject 2-HIPA at varying concentrations (0.1 µM to 100 µM) in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) at a high flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the rapid kon​ and koff​ rates characteristic of small-molecule analogs like 2-HIPA are accurately resolved.

  • Reference Subtraction (Self-Validation):

    • Route all injections over an unmodified reference cell (activated and quenched without antibody).

    • Causality: 2-HIPA, being a small molecule, produces a low RU response. Reference subtraction mathematically eliminates bulk refractive index changes caused by buffer mismatches, ensuring the observed signal is pure binding kinetics.

Protocol 2: Orthogonal Validation via Competitive ELISA

This protocol is optimized to disrupt the weak hydrophobic interactions induced by 2-HIPA's isopropyl group.

  • Coating & Blocking:

    • Coat microtiter plates with 1 µg/mL of capture antibody overnight at 4°C.

    • Block with 2% BSA in PBS for 2 hours at room temperature.

  • Competitive Incubation:

    • Pre-incubate a fixed concentration of the biotinylated target drug with varying concentrations of 2-HIPA (1 ng/mL to 10,000 ng/mL) in the sample matrix.

    • Add the mixture to the plate and incubate for 1 hour.

  • Stringent Washing (Critical Step):

    • Wash the plate 5 times with PBST (PBS + 0.1% Tween-20 + 350 mM NaCl).

    • Causality: The standard 150 mM NaCl is insufficient for functionalized pyridines. Elevating the ionic strength to 350 mM NaCl disrupts the electrostatic bonds formed by 2-HIPA's carboxylic acid, while 0.1% Tween-20 breaks the hydrophobic contacts of its isopropyl group, effectively washing away the cross-reactant and preventing false suppression of the assay signal.

Analytical Workflow Visualization

Workflow Start Assay Development Phase Select Select Analytical Platform (ELISA vs. SPR) Start->Select Spike Spike 2-HIPA into Matrix (0.1 - 10,000 ng/mL) Select->Spike Eval Evaluate Selectivity (FDA Guidelines) Spike->Eval Decide Cross-Reactivity < 1%? Eval->Decide Pass Method Validated Decide->Pass Yes Fail Optimize Antibody / Buffer Decide->Fail No Fail->Spike Re-test

Analytical workflow for validating 2-HIPA cross-reactivity in bioanalytical assays.

References

  • Surface plasmon resonance based competitive immunoassay for Cd2+. RSC Publishing. Available at:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling functionalized pyridine derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized pyridine derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to anticipate its behavior in a dynamic laboratory environment.

This comprehensive guide provides the operational, safety, and logistical framework required for handling 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid (CAS: 90610-30-3), a compound frequently utilized in drug development and advanced chemical synthesis [1].

Hazard Assessment & Mechanistic Rationale

To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards. The structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid combines a pyridine core with three distinct functional groups, each contributing to its risk profile [1, 2]:

  • Carboxylic Acid & Hydroxyl Groups (H315, H319): These highly polar moieties act as aggressive hydrogen bond donors and acceptors. Upon contact with mucosal membranes or skin moisture, they can induce localized pH shifts and protein denaturation, resulting in Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .

  • Isopropyl Group (Lipophilicity): The 6-(propan-2-yl) substitution significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted picolinic acids. This enhanced lipid solubility facilitates rapid dermal penetration, meaning skin exposure can lead to faster systemic absorption.

  • Particulate Nature (H336): As a solid powder, aerosolization during weighing or transfer poses a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk. Inhalation of these fine particulates can cause severe respiratory tract irritation and potential central nervous system effects (drowsiness or dizziness).

HazardPPE cluster_Hazards Identified Hazards (CAS 90610-30-3) cluster_PPE Required PPE & Controls H1 Skin Irritation (H315) P1 Nitrile Gloves (≥0.11mm) & Lab Coat H1->P1 Prevents Dermal Absorption H2 Eye Irritation (H319) P2 Safety Goggles (EN 166 / ANSI Z87.1) H2->P2 Blocks Aerosols & Particulates H3 STOT SE 3 (H336 / Dust) P3 Chemical Fume Hood & N95/P100 Respirator H3->P3 Mitigates Inhalation Risk

Figure 1: Mechanistic mapping of GHS hazards to required personal protective equipment.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard assessment, the following self-validating PPE system must be strictly adhered to. We select materials specifically proven to resist polar organic acids and prevent particulate ingress [2, 3].

Protection CategoryRequired EquipmentMechanistic Rationale & Specifications
Ocular (Eyes) Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses leave gaps. Tight-fitting goggles are mandatory to prevent fine, airborne carboxylic acid dust from contacting the cornea.
Dermal (Hands) Nitrile Rubber Gloves (Min. thickness: 0.11 mm)Nitrile provides superior chemical resistance against lipophilic organic acids compared to latex, which is highly permeable to such structures.
Dermal (Body) Flame-retardant Cotton Lab CoatMust be fully buttoned. Prevents particulate accumulation on personal clothing, mitigating secondary, delayed dermal exposure.
Respiratory N95 / P100 Particulate RespiratorRequired if handling bulk powder outside a certified fume hood. Filters out aerosolized particulates that trigger STOT SE 3 respiratory pathways.

Operational Workflow & Handling Protocol

To build a self-validating safety system, your experimental workflow must actively prevent hazards rather than just reacting to them. Follow this step-by-step methodology for routine laboratory handling:

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm) .

  • Clear the workspace of strong oxidizing agents (e.g., nitrates, chlorine bleaches), as pyridine derivatives can react exothermically with oxidizers [3].

Step 2: PPE Verification & Static Control

  • Don all PPE outlined in the matrix above.

  • Ground yourself and the equipment. Organic acid powders are highly susceptible to static charge accumulation. Use an anti-static gun or static eliminator on the weighing vessel to prevent the powder from "jumping" and aerosolizing during transfer.

Step 3: Material Transfer & Weighing

  • Open the primary container only within the fume hood.

  • Use a clean, grounded stainless steel or anti-static polymeric spatula.

  • Transfer the required mass into a pre-tared, sealable vessel (e.g., an Eppendorf tube or a vial with a PTFE-lined cap).

  • Seal the secondary vessel before removing it from the fume hood to transport to the analytical balance.

Step 4: Post-Handling Decontamination

  • Wipe down the spatulas, balance draft shield, and fume hood surface with a disposable cloth slightly dampened with a 70% Isopropanol/Water solution. Causality: The dampness binds residual dust, preventing it from becoming airborne, while the isopropanol helps dissolve the lipophilic compound.

  • Dispose of the wipe in a designated solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a localized spill, rapid containment is necessary to prevent the spread of irritating particulates.

SpillResponse S1 1. Isolate Area & Assess (Stop work, alert personnel) S2 2. Don Emergency PPE (Respirator, double gloves) S1->S2 S3 3. Dust Suppression (Lightly moisten with solvent/water) S2->S3 S4 4. Mechanical Collection (Use non-sparking tools) S3->S4 S5 5. Decontamination & Disposal (Seal in hazardous waste container) S4->S5

Figure 2: Step-by-step operational workflow for mitigating and recovering localized solid spills.

Spill Mitigation Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risks. Lightly spray the spill with water or a compatible solvent to bind the particulates into a paste [2].

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material.

  • Clean: Wash the spill area thoroughly with soap and water to remove any residual acidity.

Disposal Plan

2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid must be treated as hazardous chemical waste.

  • Solid Waste: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, leak-proof container labeled "Hazardous Solid Waste - Pyridine Derivatives."

  • Liquid Waste: If dissolved in organic solvents, segregate into a compatible "Non-Halogenated Organic Waste" carboy.

  • Regulatory Action: Never flush this compound down the sink. It must be transferred to a licensed waste management contractor for high-temperature incineration [3].

References

  • NextSDS. "2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid — Chemical Substance Information (CAS 90610-30-3)." NextSDS Substance Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
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2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid
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